CaCCinh-A01
Description
Propriétés
IUPAC Name |
6-tert-butyl-2-(furan-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-18(2,3)10-6-7-11-13(9-10)24-16(14(11)17(21)22)19-15(20)12-5-4-8-23-12/h4-5,8,10H,6-7,9H2,1-3H3,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLUEOBQFRYTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)O)NC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Molecular Siege: An In-depth Technical Guide to the Mechanism of Action of CaCCinh-A01 on TMEM16A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular mechanism by which CaCCinh-A01, a potent small-molecule inhibitor, exerts its effects on the calcium-activated chloride channel (CaCC), TMEM16A (also known as Anoctamin 1). TMEM16A is a critical player in a multitude of physiological processes, and its dysfunction is implicated in various diseases, including hypertension, cystic fibrosis, and cancer.[1][2] this compound has emerged as a valuable pharmacological tool for studying TMEM16A function and as a potential therapeutic lead. This document synthesizes findings from electrophysiological, molecular modeling, and cell-based assay studies to elucidate the binding interactions, inhibitory kinetics, and structural impact of this compound on the TMEM16A channel.
Introduction to TMEM16A and the Role of this compound
TMEM16A is a member of the anoctamin family of proteins and functions as a calcium-activated chloride channel.[3] Its activation, triggered by intracellular calcium, leads to the efflux of chloride ions, thereby playing a crucial role in cellular processes such as epithelial fluid secretion, smooth muscle contraction, and neuronal excitability.[3] The aberrant activity of TMEM16A has been linked to the pathophysiology of several diseases, making it a compelling target for pharmacological intervention.[1]
This compound is a widely recognized and utilized inhibitor of TMEM16A.[1] Its efficacy in blocking TMEM16A-mediated currents has positioned it as a key tool for dissecting the physiological and pathological roles of this channel.[1] Furthermore, its favorable pharmacokinetic properties suggest its potential for development as a therapeutic agent for TMEM16A-related disorders.[1]
Mechanism of Action: A Dual-Pronged Attack
Recent studies have revealed a sophisticated mechanism of action for this compound, which involves both direct pore blocking and induction of a conformational change in the channel.
Binding Site Identification and Key Molecular Interactions
Molecular docking and site-directed mutagenesis studies have successfully identified the binding pocket for this compound on the TMEM16A protein.[1] The binding site is situated in the outer pore region of the channel.[2] Computational models indicate that this compound docks into a pocket located just above the ion conduction pore.[1]
The stability of this binding is attributed to interactions with several key amino acid residues. Specifically, residues R515, K603, and E623 have been identified as crucial for the stable binding of this compound.[1] The interaction is primarily mediated by the carboxyl and amide oxygen atoms of the this compound molecule, which form key electrostatic and hydrogen bond interactions within the binding pocket.[1]
Pore Blockade and Channel Collapse
Upon binding, this compound exerts a dual inhibitory effect. Firstly, its physical presence in the pocket directly obstructs the ion permeation pathway, acting as a classic pore blocker.[1] Secondly, and more profoundly, the binding of this compound induces a significant conformational change in the channel, leading to the collapse of the pore.[1] This dual mechanism of pore blockage and induced conformational collapse contributes to its potent inhibitory activity.
Figure 1: Proposed mechanism of this compound action on TMEM16A.
Quantitative Inhibitory Profile
The inhibitory potency of this compound on TMEM16A has been quantified in numerous studies, primarily through the determination of the half-maximal inhibitory concentration (IC50). These values, while consistently in the low micromolar range, exhibit some variability depending on the experimental system and conditions.
| Reported IC50 Value | Experimental System | Reference |
| 1.7 µM | HEK293 cells stably expressing human TMEM16A | [4] |
| 2.1 µM | Not specified | [5] |
| 6.35 ± 0.27 µM | CHO cells stably transfected with TMEM16A | [6] |
| ~10 µM | Human intestinal HT-29 cells | [5][7] |
In addition to IC50 values, studies have reported the percentage of current inhibition at specific concentrations. For instance, in one study, this compound reduced calcium-dependent chloride currents by 38±14%, 66±10%, and 91±1% at concentrations of 0.1, 1, and 10 µM, respectively.[5] ATP-induced short-circuit currents were also reduced by 38±7% and 78±3% at 10 and 30 µM of this compound, respectively.[5]
Effects on Channel Gating and Kinetics
A key characteristic of this compound's inhibitory action is its voltage independence.[4] Unlike some other TMEM16A blockers, the inhibitory effect of this compound is not significantly altered by changes in the membrane potential.[4] Furthermore, this compound does not prolong the deactivation kinetics of TMEM16A tail currents, which contrasts with the effects of other inhibitors like niflumic acid and anthracene-9-carboxylic acid.[4] This suggests a distinct interaction with the channel's gating machinery.
Experimental Protocols
The elucidation of this compound's mechanism of action has relied on a combination of sophisticated experimental techniques.
Whole-Cell Patch-Clamp Electrophysiology
This technique is fundamental for directly measuring the ion flow through TMEM16A channels in the cell membrane and assessing the inhibitory effect of this compound.
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human TMEM16A are commonly used.[4][6]
-
Solutions:
-
Internal (Pipette) Solution: Typically contains a high concentration of a chloride salt (e.g., 146 mM CsCl), a calcium buffer (e.g., EGTA) to control the free calcium concentration, and a pH buffer (e.g., 10 mM HEPES).[8] The free calcium concentration is adjusted to a level that activates TMEM16A (e.g., ~103 nM).[9]
-
External (Bath) Solution: Contains a physiological salt solution (e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM glucose, and 10 mM HEPES, pH 7.4).[10]
-
-
Procedure: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior (whole-cell configuration). A series of voltage steps are applied, and the resulting TMEM16A currents are recorded before and after the application of this compound at various concentrations.
Figure 2: Experimental workflow for patch-clamp analysis.
Site-Directed Mutagenesis
This molecular biology technique is used to identify the specific amino acid residues involved in the binding of this compound.
-
Procedure: The gene encoding TMEM16A is altered to substitute the candidate amino acid residues (e.g., R515, K603, E623) with other amino acids (e.g., alanine). The mutated TMEM16A channels are then expressed in a suitable cell line.
-
Analysis: Whole-cell patch-clamp experiments are performed on cells expressing the mutated channels to assess the inhibitory effect of this compound. A significant reduction in the inhibitory potency of this compound on the mutated channel compared to the wild-type channel confirms the importance of that residue in binding.
High-Throughput Screening (HTS) Assays
HTS assays are employed for the initial identification of TMEM16A inhibitors from large compound libraries.
-
Principle: These assays often rely on measuring the influx of an iodide, a halide that can permeate TMEM16A, which quenches the fluorescence of a co-expressed yellow fluorescent protein (YFP). Inhibitors of TMEM16A will prevent this iodide influx and thus prevent the quenching of YFP fluorescence.
-
Alternative Method: An atomic absorption spectroscopy (AAS)-based method can also be used, where Cl- efflux is indirectly measured by quantifying the amount of AgCl precipitate formed.[6]
Potential Off-Target Effects and Selectivity
While this compound is a potent TMEM16A inhibitor, some studies suggest it may have off-target effects. It has been reported to induce vasorelaxation in rodent resistance arteries through a mechanism that appears to be independent of the transmembrane chloride gradient, suggesting effects beyond direct TMEM16A inhibition.[11][12] Additionally, some research indicates that this compound might alter intracellular calcium signaling, potentially by blocking inositol (B14025) triphosphate receptors.[13] Another study has suggested that this compound may promote the degradation of the TMEM16A protein, an effect not observed with another TMEM16A inhibitor, T16Ainh-A01.[14] These findings underscore the importance of careful experimental design and data interpretation when using this compound as a specific TMEM16A probe.
Figure 3: On-target vs. potential off-target effects.
Conclusion
This compound is a powerful inhibitor of the TMEM16A calcium-activated chloride channel, acting through a sophisticated dual mechanism of pore blockade and induced channel collapse. Its interaction with key residues in a binding pocket above the pore has been well-characterized. While its potent, voltage-independent inhibition makes it an invaluable research tool, awareness of its potential off-target effects is crucial for the accurate interpretation of experimental results. Continued investigation into the precise molecular interactions and downstream consequences of this compound binding will further refine our understanding of TMEM16A function and aid in the development of more selective and potent therapeutic agents for a range of associated diseases.
References
- 1. Molecular mechanism of this compound inhibiting TMEM16A channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 4. Pharmacological characterization of TMEM16A currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development and validation of HTS assay for screening the calcium-activated chloride channel modulators in TMEM16A stably expressed CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the Ano1 (TMEM16A) chloride channel by calcium is not mediated by calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. physoc.org [physoc.org]
- 10. Voltage- and calcium-dependent gating of TMEM16A/Ano1 chloride channels are physically coupled by the first intracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New selective inhibitors of calcium-activated chloride channels … T16Ainh-A01, this compound and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of inhibitors of the anoctamin-1 chloride channel (transmembrane member 16A, TMEM16A) reveals indirect mechanisms involving alterations in calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
Modulating the ANO1 Signaling Pathway with CaCCinh-A01: A Technical Guide for Researchers
An In-depth Examination of the Mechanism and Cellular Impact of a Potent Anoctamin-1 Inhibitor
This technical guide provides a comprehensive overview of the signaling pathway modulation by CaCCinh-A01, a potent inhibitor of the Calcium-activated chloride channel (CaCC), Anoctamin-1 (ANO1/TMEM16A). Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of this compound, its effects on critical cellular signaling cascades, and detailed methodologies for its experimental application.
Introduction to this compound and its Target, ANO1
Anoctamin-1 (ANO1), also known as TMEM16A, is a crucial component of calcium-activated chloride channels (CaCCs). These channels are integral to a multitude of physiological processes, including epithelial fluid secretion, smooth muscle contraction, and neuronal excitability.[1] Dysregulation of ANO1 expression and activity has been implicated in various pathologies, particularly in cancer, where it is often overexpressed and contributes to tumor growth, metastasis, and poor prognosis.[2][3]
This compound has emerged as a key small molecule inhibitor for studying and targeting ANO1. Its mechanism of action is twofold: it not only directly blocks the chloride channel activity of ANO1 but also uniquely promotes the degradation of the ANO1 protein.[4][5] This dual action makes this compound a powerful tool for dissecting the multifaceted roles of ANO1 in both physiological and pathological contexts.
Mechanism of Action of this compound
This compound exerts its effects on ANO1 through a dual mechanism:
-
Channel Inhibition: this compound directly blocks the pore of the ANO1 channel, thereby inhibiting the influx of chloride ions. This action disrupts the normal physiological functions regulated by ANO1-mediated chloride currents.
-
Protein Degradation: Distinct from many other ANO1 inhibitors, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the ANO1 protein, leading to a reduction in total cellular ANO1 levels.[5] This suggests that the therapeutic effects of this compound may extend beyond channel blocking to mitigating the scaffolding functions of the ANO1 protein.
Core Signaling Pathways Modulated by this compound
By inhibiting ANO1, this compound significantly impacts several key signaling pathways that are fundamental to cell proliferation, survival, and migration. The overexpression of ANO1 in cancerous tissues often leads to the hyperactivation of these pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell growth and proliferation. ANO1 has been shown to interact with and promote the phosphorylation of EGFR.[2][3] By reducing ANO1 protein levels and inhibiting its function, this compound leads to a downstream decrease in EGFR phosphorylation and subsequent attenuation of the PI3K/Akt and MAPK/ERK signaling cascades.[2][3]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. ANO1 overexpression has been shown to activate the Ras-Raf-MEK-ERK1/2 signaling pathway in several cancers.[6] Inhibition of ANO1 with this compound leads to a reduction in the phosphorylation of MEK and ERK1/2, thereby suppressing this pro-proliferative pathway.[6]
NF-κB Signaling Pathway
In certain cancers, such as glioma, ANO1 has been shown to activate the NF-κB signaling pathway, which is a key regulator of inflammation, immunity, and cell survival.[6] By inhibiting ANO1, this compound can suppress the activation of NF-κB and its downstream targets, leading to decreased cell viability and induction of apoptosis.
Quantitative Data on this compound Activity
The inhibitory effects of this compound have been quantified across various experimental systems. The following tables summarize key data points for easy comparison.
Table 1: Inhibitory Potency (IC50) of this compound
| Target | IC50 Value | Cell System / Method |
| TMEM16A | 2.1 µM | Not specified |
| Calcium-activated chloride channel (CaCC) | 10 µM | Not specified |
| Cell Viability (ANO1-amplified breast cancer cells) | ~8 µM | Cell viability assay |
Data compiled from multiple sources.[4][5]
Table 2: Effects of this compound on Cellular Processes
| Cellular Process | Cell Type | Concentration | Effect |
| Cell Proliferation | Cardiac Fibroblasts | 30 µM | Significant inhibition (absorbance 0.271 vs. 0.435 in control)[6] |
| Cell Migration | Cardiac Fibroblasts | 30 µM | Significant inhibition[6] |
| Collagen Secretion | Cardiac Fibroblasts | 30 µM | Significant repression[6] |
| Cell Cycle | Cardiac Fibroblasts | 30 µM | Decrease in S phase cells (6.04% vs. 10.18% in control)[6] |
| ANO1 Protein Levels | Te11 and FaDu cells | 10 µM | Time-dependent decrease[7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Whole-Cell Patch Clamp for Measuring ANO1 Channel Activity
This technique is used to measure the ion currents flowing through the ANO1 channel in the membrane of a single cell, allowing for the direct assessment of inhibitor potency.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
Micromanipulator
-
Borosilicate glass capillaries for pipettes
-
Cell culture of interest (e.g., HEK293 cells transfected with ANO1)
-
Extracellular (bath) solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4)
-
Intracellular (pipette) solution (e.g., 140 mM CsCl, 1 mM MgCl2, 10 mM HEPES, 5 mM EGTA, pH 7.2)
-
This compound stock solution
Protocol:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Plate cells on coverslips and place a coverslip in the recording chamber on the microscope stage.
-
Perfuse the chamber with extracellular solution.
-
Fill a patch pipette with intracellular solution and mount it on the micromanipulator.
-
Under visual guidance, approach a single cell with the pipette tip and apply gentle suction to form a high-resistance (GΩ) seal.
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply voltage steps or ramps to elicit ANO1 currents.
-
After establishing a stable baseline recording, perfuse the chamber with extracellular solution containing the desired concentration of this compound.
-
Record the changes in current amplitude to determine the inhibitory effect.
Western Blotting for ANO1 Protein Levels
Western blotting is used to detect and quantify the amount of ANO1 protein in cell lysates following treatment with this compound.
Materials:
-
Cell culture of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ANO1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with various concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ANO1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative levels of ANO1 protein.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cell culture of interest
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Wound Healing (Scratch) Assay for Cell Migration
This assay is a straightforward method to study directional cell migration in vitro.
Materials:
-
Cell culture of interest
-
6-well or 12-well plates
-
Sterile pipette tip (p200) or a wound healing insert
-
This compound
-
Microscope with a camera
Protocol:
-
Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip. Alternatively, use a commercially available wound healing insert to create a more uniform gap.
-
Gently wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the wound at time 0.
-
Incubate the plate and capture images of the same wound area at regular intervals (e.g., every 6, 12, or 24 hours).
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure to assess the effect of this compound on cell migration.
Conclusion
This compound is a versatile and potent tool for investigating the roles of ANO1 in health and disease. Its unique dual mechanism of channel inhibition and protein degradation provides a comprehensive approach to modulating ANO1-dependent signaling pathways. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to design and execute robust studies aimed at further elucidating the therapeutic potential of targeting ANO1.
References
- 1. Cellular Functions Regulated by Phosphorylation of EGFR on Tyr845 [mdpi.com]
- 2. Quantifying ERK activity in response to inhibition of the BRAFV600E-MEK-ERK cascade using mathematical modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of this compound inhibiting TMEM16A channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. karger.com [karger.com]
- 7. Small Molecule-facilitated Degradation of ANO1 Protein: A NEW TARGETING APPROACH FOR ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Role of Calcium-Activated Chloride Channels (CaCCs) with CaCCinh-A01: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium-activated chloride channels (CaCCs) are a family of ion channels that play crucial roles in a multitude of physiological processes, including epithelial fluid secretion, smooth muscle contraction, sensory transduction, and neuronal excitability.[1][2] The discovery of the TMEM16A protein (also known as Anoctamin 1 or ANO1) as a key component of CaCCs has significantly advanced our understanding of their function and dysfunction in various diseases.[3][4] Dysregulation of TMEM16A is implicated in pathologies such as cystic fibrosis, asthma, hypertension, and various cancers, making it a compelling target for therapeutic intervention.[4][5]
This technical guide provides a comprehensive overview of the investigation of CaCCs using CaCCinh-A01, a potent and widely used small-molecule inhibitor. We will delve into the mechanism of action of this compound, present quantitative data on its inhibitory effects, and provide detailed experimental protocols for its application in research. Additionally, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the role of CaCCs and the utility of this compound as a research tool.
This compound: A Tool for Elucidating CaCC Function
This compound is a selective inhibitor of CaCCs, demonstrating inhibitory effects on TMEM16A-mediated currents.[6] Its mechanism of action involves the reduction of both the current amplitude and the open state dwelling time of single ANO6 channels, leading to a decrease in their open state probability.[7] Notably, some studies suggest that this compound may also promote the degradation of the ANO1 protein, offering a dual mechanism for downregulating CaCC activity.[8]
Data Presentation: Quantitative Analysis of this compound Inhibition
The following tables summarize the quantitative data regarding the inhibitory effects of this compound on CaCCs and its impact on various cellular processes.
| Inhibitor | Target | Cell Line | IC50 Value | Reference |
| This compound | CaCC | Human Bronchial and Intestinal Cells | ~ 10 µM | [6] |
| This compound | TMEM16A | TMEM16A-expressing FRT cells | 2.1 µM | [6][9] |
Table 1: Inhibitory Concentration of this compound. This table provides the half-maximal inhibitory concentration (IC50) values of this compound against CaCCs and specifically the TMEM16A channel in different cell systems.
| Cell Line | Assay | This compound Concentration | Observed Effect | Reference |
| Cardiac Fibroblasts | Cell Proliferation | 30 µM | Significant repression of cell proliferation. | [2][5] |
| Cardiac Fibroblasts | Cell Migration | 30 µM | Significant repression of cell migration. | [2][5] |
| Cardiac Fibroblasts | Collagen Secretion | 30 µM | Significant repression of collagen secretion. | [2][5] |
| HT-29 (Colon Cancer) | Cell Viability | 30 µM | Time-dependent decrease in cell viability. | [9] |
| HT-29 (Colon Cancer) | Apoptosis | 30 µM | Induction of apoptosis. | [9] |
| HT-29 (Colon Cancer) | Cell Cycle | 30 µM | Cell cycle arrest in S phase. | [9] |
Table 2: Functional Effects of this compound on Cellular Processes. This table outlines the effects of this compound on key cellular functions such as proliferation, migration, and apoptosis in different cell types.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways regulated by TMEM16A and a typical experimental workflow for studying CaCC inhibition.
Caption: TMEM16A and EGFR signaling pathway.
Caption: Workflow for investigating CaCCs with this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of CaCCs with this compound.
Electrophysiological Recording (Whole-Cell Patch-Clamp)
This protocol is for recording CaCC currents in cultured cells.
Materials:
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries.
-
Microforge.
-
Cell culture dishes with adherent cells expressing CaCCs.
-
External solution (in mM): 140 NMDG-Cl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NMDG).
-
Internal (pipette) solution (in mM): 140 NMDG-Cl, 1 MgCl₂, 10 HEPES, and an appropriate Ca²⁺ buffer (e.g., EGTA) to clamp the free intracellular calcium concentration at a level that activates TMEM16A (e.g., 250 nM to 1 µM). Adjust pH to 7.2 with NMDG.[4]
-
This compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Prepare external and internal solutions and filter-sterilize.
-
Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 3-5 MΩ when filled with the internal solution.
-
Place the cell culture dish on the microscope stage and perfuse with the external solution.
-
Fill a patch pipette with the internal solution and mount it on the pipette holder.
-
Approach a single, healthy-looking cell with the pipette under positive pressure.
-
Form a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline CaCC currents using a suitable voltage protocol (e.g., voltage steps from -100 mV to +100 mV).
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record the currents in the presence of the inhibitor.
-
Wash out the inhibitor with the external solution and record the recovery of the current.
-
Analyze the data to determine the percentage of inhibition.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol assesses the effect of this compound on collective cell migration.
Materials:
-
24-well tissue culture plates.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
P200 pipette tips or a dedicated scratch tool.
-
Microscope with a camera.
-
Image analysis software (e.g., ImageJ).
-
This compound.
Procedure:
-
Seed cells in 24-well plates at a density that will form a confluent monolayer within 24 hours.
-
Once confluent, create a "scratch" or cell-free gap in the monolayer using a sterile P200 pipette tip.[10]
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh cell culture medium containing either this compound at the desired concentration or a vehicle control (e.g., DMSO).
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours).
-
Measure the width or area of the scratch at each time point using image analysis software.
-
Calculate the percentage of wound closure to determine the effect of this compound on cell migration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
6-well tissue culture plates.
-
Cell culture medium.
-
PBS.
-
Trypsin-EDTA.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).
-
Flow cytometer.
-
This compound.
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.[11][12]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Western Blotting for TMEM16A and Downstream Signaling Proteins
This protocol is for analyzing the expression levels of TMEM16A and key proteins in related signaling pathways.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
Electrophoresis and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-TMEM16A, anti-phospho-EGFR, anti-EGFR, anti-phospho-ERK, anti-ERK).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
This compound.
Procedure:
-
Treat cells with this compound or vehicle control as required for the experiment.
-
Lyse the cells in lysis buffer and collect the protein extracts.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane three times with TBST.
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is an invaluable pharmacological tool for dissecting the multifaceted roles of CaCCs, particularly TMEM16A, in health and disease. This technical guide provides a foundational framework for researchers to design and execute experiments aimed at understanding the physiological and pathophysiological significance of these ion channels. The provided quantitative data, detailed protocols, and visual aids are intended to empower scientists in their investigation of CaCCs and to facilitate the development of novel therapeutic strategies targeting this important class of proteins. As with any pharmacological inhibitor, it is crucial to consider potential off-target effects and to employ appropriate controls to ensure the validity of experimental findings.[14]
References
- 1. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 2. Effects of the Calcium-Activated Chloride Channel Inhibitors T16Ainh-A01 and this compound on Cardiac Fibroblast Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. karger.com [karger.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 9. selleckchem.com [selleckchem.com]
- 10. med.virginia.edu [med.virginia.edu]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. New selective inhibitors of calcium-activated chloride channels … T16Ainh-A01, this compound and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
CaCCinh-A01 as a Probe for ANO1 Channel Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anoctamin 1 (ANO1), also known as TMEM16A, is a calcium-activated chloride channel (CaCC) that plays a pivotal role in a multitude of physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability.[1] Its dysregulation has been implicated in various pathologies, most notably in cancer, where it is often overexpressed and contributes to tumor growth, metastasis, and poor prognosis.[1][2] Consequently, ANO1 has emerged as a promising therapeutic target.
This technical guide focuses on CaCCinh-A01, a small molecule inhibitor of ANO1, and its application as a chemical probe to investigate ANO1's function. Unlike other inhibitors that solely block the channel's ion-conducting pore, this compound possesses a unique dual mechanism of action, making it a powerful tool for dissecting the multifaceted roles of the ANO1 protein. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and its utility in elucidating ANO1-mediated signaling pathways.
Mechanism of Action: A Dual Approach to Inhibition
This compound distinguishes itself from other ANO1 inhibitors, such as T16Ainh-A01, through its bimodal inhibitory action. While both compounds effectively block the chloride conductance of the ANO1 channel, this compound offers a more profound and sustained inhibition by also inducing the degradation of the ANO1 protein.[3]
-
Channel Blockade: this compound directly inhibits the flow of chloride ions through the ANO1 channel pore.[3][4] This acute effect is crucial for studying the immediate physiological consequences of channel activity. Computational studies suggest that this compound binds to a pocket located above the channel pore, leading to both a physical blockage and a collapse of the pore structure.[4][5]
-
Protein Degradation: In addition to channel blockade, this compound promotes the ubiquitination of the ANO1 protein, targeting it for degradation through the endoplasmic reticulum (ER)-associated proteasomal pathway.[3][6] This reduction in total ANO1 protein levels allows for the investigation of the protein's non-canonical, or "scaffolding," functions beyond its role as an ion channel.[7] This unique property makes this compound particularly effective in inhibiting the proliferation of cancer cells that are dependent on ANO1 for survival.[3][6]
Quantitative Data Presentation
The inhibitory potency of this compound has been characterized in various cellular contexts. The following tables summarize the key quantitative data for easy comparison. It is important to note that IC50 values can vary depending on the experimental system and conditions.
Table 1: Inhibitory Potency of this compound on ANO1 Channel Activity
| Parameter | Value | Cell System / Method | Reference(s) |
| IC50 | 2.1 µM | TMEM16A | [3][7] |
| IC50 | 10 µM | Calcium-activated chloride channel (CaCC) | [3][7] |
Table 2: Effect of this compound on Cell Viability in ANO1-Dependent Cancer Cells
| Cell Line Type | IC50 for Cell Viability | Reference(s) |
| ANO1-amplified breast cancer cells | ~8 µM | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments utilized to characterize the effects of this compound on ANO1 function.
Whole-Cell Patch-Clamp Assay for ANO1 Channel Activity
This electrophysiological technique directly measures the ion currents flowing through ANO1 channels in the membrane of a single cell, providing a direct assessment of inhibitor potency.
Methodology:
-
Cell Preparation: Use HEK293 cells transiently or stably transfected with an ANO1 expression vector, or cancer cell lines endogenously expressing high levels of ANO1. Culture cells on glass coverslips to ~70-80% confluency.
-
Electrode and Solutions:
-
Pipette (Intracellular) Solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 5 EGTA, and a calculated amount of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 1 µM). Adjust pH to 7.2 with CsOH.
-
Bath (Extracellular) Solution (in mM): 140 CsCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH.
-
-
Whole-Cell Configuration:
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a single cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch under the pipette tip with gentle suction to achieve the whole-cell configuration.
-
-
Voltage Clamp and Data Acquisition:
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Apply voltage steps from -100 mV to +100 mV in 20 mV increments to elicit ANO1 currents.
-
Record currents using an appropriate amplifier and data acquisition software.
-
-
Inhibitor Application:
-
After obtaining a stable baseline recording of ANO1 currents, perfuse the bath solution containing the desired concentration of this compound (typically ranging from 0.1 µM to 30 µM).
-
Record currents in the presence of the inhibitor to determine the extent of inhibition.
-
Cell Viability Assay (e.g., CCK8 or MTT)
This colorimetric assay assesses the effect of this compound on the proliferation and viability of ANO1-expressing cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 20 µM) or a vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
Assay Procedure (CCK8 example):
-
Add 10 µL of CCK8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Plot a dose-response curve to calculate the IC50 value.
Western Blotting for ANO1 Protein Levels
This technique is used to quantify the reduction in total ANO1 protein levels following treatment with this compound.
Methodology:
-
Cell Lysis: Treat cells with various concentrations of this compound for the desired time (e.g., 48-72 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for ANO1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and perform densitometric analysis to quantify the relative levels of ANO1 protein, normalizing to a loading control such as β-actin or GAPDH.
-
Signaling Pathways and Logical Relationships
ANO1 is not merely a passive conduit for chloride ions; it actively participates in and modulates key signaling pathways that are fundamental to cell proliferation and survival.[1][2] this compound, by virtue of its ability to reduce total ANO1 protein, is an invaluable tool for probing the role of ANO1 as a signaling scaffold.
ANO1-Mediated Signaling Pathways
ANO1 has been shown to interact with and influence several critical signaling cascades, including:
-
Epidermal Growth Factor Receptor (EGFR) Pathway: ANO1 can form a complex with EGFR, promoting its phosphorylation and subsequent activation of downstream pathways such as the MAPK/ERK and PI3K/Akt pathways.[1][2][8] Inhibition of ANO1 with this compound has been shown to decrease EGFR phosphorylation and attenuate downstream signaling, leading to reduced cell viability.[9]
-
Calcium/Calmodulin-Dependent Protein Kinase (CaMK) Signaling: Intracellular calcium, which activates ANO1, can also activate CaMKII. ANO1 activity appears to be important for maintaining CaMKII phosphorylation.[9]
The following diagram illustrates the central role of ANO1 in these signaling networks.
Caption: ANO1's role in key pro-survival signaling pathways.
Experimental Workflow for Investigating ANO1 Function Using this compound
The following diagram outlines a typical experimental workflow for using this compound to probe ANO1 function.
Caption: Workflow for characterizing this compound's effects.
Logical Relationship of this compound's Dual Inhibitory Action
The diagram below illustrates the logical flow of this compound's dual mechanism of action, leading to the inhibition of cell proliferation.
Caption: Logical flow of this compound's dual inhibitory mechanism.
Considerations and Off-Target Effects
While this compound is a potent and valuable tool, researchers should be aware of potential off-target effects. Some studies have reported that this compound can induce vasorelaxation in a manner independent of the chloride gradient, suggesting effects on other cellular pathways.[10] Additionally, there is some indication that it may interfere with intracellular calcium signaling.[7] Therefore, it is crucial to include appropriate controls in experiments and to consider these potential confounding factors when interpreting results. For instance, comparing the effects of this compound with a structurally different ANO1 inhibitor that only blocks the channel, such as T16Ainh-A01, can help to dissect the effects due to ANO1 protein degradation versus those from channel blockade or potential off-target activities.
Conclusion
This compound is a unique and powerful pharmacological probe for investigating the multifaceted roles of the ANO1 channel. Its dual mechanism of action—inhibiting both channel conductance and promoting protein degradation—provides researchers with a versatile tool to explore not only the electrophysiological consequences of ANO1 activity but also its crucial functions as a signaling scaffold in health and disease. By employing the experimental approaches outlined in this guide, scientists and drug development professionals can effectively leverage this compound to further unravel the complexities of ANO1 biology and advance the development of novel therapeutics targeting this important channel.
References
- 1. ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Molecular mechanism of this compound inhibiting TMEM16A channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecule-facilitated Degradation of ANO1 Protein: A NEW TARGETING APPROACH FOR ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Calcium-activated chloride channel ANO1 promotes breast cancer progression by activating EGFR and CAMK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New selective inhibitors of calcium-activated chloride channels … T16Ainh-A01, this compound and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of CaCCinh-A01 on Intracellular Chloride Homeostasis: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the effects of CaCCinh-A01, a potent inhibitor of calcium-activated chloride channels (CaCCs), on intracellular chloride concentration. It is intended for researchers, scientists, and drug development professionals engaged in the study of ion channel modulation and its therapeutic implications. This document synthesizes current research to elucidate the mechanisms of action of this compound, present quantitative data on its efficacy, and provide detailed experimental protocols for its study.
Executive Summary
This compound is a small molecule inhibitor that has garnered significant interest for its ability to modulate the activity of the Anoctamin-1 (ANO1/TMEM16A) calcium-activated chloride channel.[1] This channel is a key player in a multitude of physiological processes, and its dysregulation is implicated in various pathologies, including cancer and cardiac fibrosis.[1][2] Notably, this compound exerts its influence not only by direct channel inhibition but also by promoting the degradation of the ANO1 protein, offering a dual mechanism of action.[3][4] This guide will explore these mechanisms, their downstream consequences on intracellular chloride levels, and the methodologies employed to investigate these effects.
Mechanism of Action: A Dual Approach to Chloride Channel Inhibition
This compound's primary target is the ANO1 channel, a crucial regulator of chloride transport across cellular membranes.[1] Unlike some other ANO1 inhibitors, this compound's mechanism is twofold:
-
Direct Channel Blockade: this compound directly inhibits the flow of chloride ions through the ANO1 channel.[3] This immediate effect reduces chloride conductance and can alter the electrochemical gradients across the cell membrane.
-
ANO1 Protein Degradation: A distinguishing feature of this compound is its ability to induce the degradation of the ANO1 protein.[3][4] It facilitates the ubiquitination of ANO1, marking it for degradation via the endoplasmic reticulum-associated proteasomal pathway.[5] This leads to a reduction in the total cellular pool of ANO1 channels, resulting in a more sustained inhibition of chloride transport.
This dual action makes this compound a powerful tool for studying the long-term consequences of ANO1 inhibition. Research in cardiac fibroblasts has shown that this compound reduces intracellular chloride concentration in the compartments surrounding the nucleus.[6][7]
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in various cellular systems. The following table summarizes key data points from the literature.
| Parameter | Value | Cell System / Method | Reference |
| IC50 for ANO1 Inhibition | 2.1 µM | TMEM16A-mediated chloride currents | [3] |
| IC50 for CaCC Inhibition | 10 µM | Calcium-activated chloride channel (CaCC) | [3] |
| Effect on [Cl-]i | Reduction in intracellular compartments around the nucleus | Cardiac Fibroblasts / MQAE fluorescence | [6][7] |
| Effect on Cell Viability | Dose-dependent decrease | ANO1-dependent cancer cells | [8] |
Experimental Protocols
Measurement of Intracellular Chloride Concentration using MQAE
A common method to determine intracellular chloride concentration ([Cl-]i) involves the use of the fluorescent dye N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE). The fluorescence of MQAE is collisionally quenched by chloride ions, meaning that as the concentration of intracellular chloride increases, the fluorescence intensity of MQAE decreases.
Materials:
-
Cells of interest cultured on glass coverslips
-
MQAE (N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Calibration buffers with varying known chloride concentrations
-
Ionophores (e.g., nigericin (B1684572) and tributyltin) for intracellular calibration
-
Fluorescence microscope with appropriate filters for MQAE (Excitation ~350 nm, Emission ~460 nm)[9]
-
Image analysis software
Procedure:
-
Cell Preparation: Plate cells on glass coverslips and culture until they reach the desired confluency.
-
Dye Loading: Prepare a stock solution of MQAE in DMSO. Dilute the stock solution in physiological saline to the final loading concentration (typically 5-10 mM). Incubate the cells with the MQAE solution for 30-60 minutes at 37°C.
-
Washing: After incubation, wash the cells several times with physiological saline to remove extracellular dye.
-
Treatment: Treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Fluorescence Imaging: Mount the coverslip onto the fluorescence microscope. Acquire fluorescence images of the cells before and after treatment.
-
Intracellular Calibration: To quantify [Cl-]i, perform an in situ calibration. Expose the cells to a series of calibration buffers containing high potassium and known concentrations of chloride, in the presence of ionophores like nigericin and tributyltin.[10] This will equilibrate the intracellular and extracellular chloride concentrations.
-
Data Analysis: Measure the fluorescence intensity of individual cells or regions of interest. Use the calibration data to convert fluorescence intensity values into absolute intracellular chloride concentrations using the Stern-Volmer equation.[10]
Western Blot Analysis of ANO1 Protein Levels
To investigate the effect of this compound on ANO1 protein degradation, Western blotting is the standard technique.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for ANO1
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Imaging system (e.g., X-ray film or digital imager)
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 24, 48, 72 hours).
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading for each sample.[4]
-
Gel Electrophoresis: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[4]
-
Blocking: Incubate the membrane in a blocking buffer to prevent non-specific antibody binding.[4]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to ANO1, followed by a secondary antibody conjugated to an enzyme.[4]
-
Detection: Add a chemiluminescent substrate to the membrane and capture the signal to visualize the ANO1 protein bands. The intensity of the bands corresponds to the amount of ANO1 protein.[4]
Comparative Effects of ANO1 Inhibitors
It is important to note that different ANO1 inhibitors can have distinct effects on intracellular chloride localization. For instance, in cardiac fibroblasts, while this compound reduces chloride in the intracellular compartments around the nucleus, another inhibitor, T16Ainh-A01, has been shown to decrease chloride concentration primarily within the nucleus.[6][7]
Conclusion
This compound is a valuable pharmacological tool for investigating the role of ANO1 and the significance of intracellular chloride homeostasis. Its dual mechanism of direct channel blockade and protein degradation provides a comprehensive approach to inhibiting ANO1 function. The experimental protocols outlined in this guide offer a framework for researchers to further explore the effects of this compound and its potential as a therapeutic agent in various disease models.
References
- 1. karger.com [karger.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Small Molecule-facilitated Degradation of ANO1 Protein: A NEW TARGETING APPROACH FOR ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Patch-clamp study of the calcium-dependent chloride current in AtT-20 pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Twenty years of fluorescence imaging of intracellular chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of MQAE for measurement of intracellular [Cl-] in cultured aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biotium.com [biotium.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes and Protocols for CaCCinh-A01 in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing CaCCinh-A01, a potent inhibitor of Calcium-Activated Chloride Channels (CaCCs), in patch-clamp electrophysiology studies.
Introduction to this compound
This compound is a small molecule inhibitor widely used in research to probe the function of Calcium-Activated Chloride Channels (CaCCs), particularly the TMEM16A (ANO1) channel.[1][2][3] It is a valuable tool for investigating the physiological and pathophysiological roles of these channels in various cellular processes.[2][3]
Physicochemical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Synonyms | 6-tert-butyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, TMEM16 Blocker I[4][5] |
| Molecular Formula | C₁₈H₂₁NO₄S[1][4][5] |
| Molecular Weight | 347.43 g/mol [1][4][5] |
| CAS Number | 407587-33-1[1][4] |
| Appearance | White to off-white solid[1] |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 10 mM with gentle warming). Insoluble in water[4]. |
| Storage | Store powder at -20°C for up to 3 years. Store stock solutions in aliquots at -80°C for up to 2 years or -20°C for up to 1 year to avoid repeated freeze-thaw cycles.[1][4] |
Mechanism of Action
This compound functions as a direct blocker of CaCCs. Its primary target is the TMEM16A (ANO1) channel, a key component of CaCCs in many cell types.[1][2][3] Studies have shown that this compound binds to a pocket located above the pore of the TMEM16A channel, leading to both pore blockage and collapse, thereby inhibiting chloride ion flux.[2]
Figure 1: Signaling pathway of CaCC activation and inhibition by this compound.
Application Notes for Patch-Clamp Electrophysiology
Recommended Working Concentrations
The effective concentration of this compound can vary depending on the cell type and the specific subtype of CaCC being studied. The table below summarizes reported IC₅₀ values and effective concentrations from the literature.
| Target | Cell Type | Assay | IC₅₀ / Effective Concentration |
| TMEM16A | TMEM16A-expressing FRT cells | Iodide influx assay | 2.1 µM (IC₅₀)[1][4] |
| CaCC | Human bronchial and intestinal cells | Electrophysiology | ~10 µM (IC₅₀)[1] |
| CaCC | - | - | 0.1 µM (38% inhibition)[1][6] |
| CaCC | - | - | 1 µM (66% inhibition)[1][6] |
| CaCC | - | - | 10 µM (91% inhibition)[1][6] |
| ANO6 (TMEM16F) | HEK293 cells | Inside-out patch-clamp | 20 µM (significant reduction in current)[7][8] |
For initial patch-clamp experiments, a concentration range of 1 µM to 30 µM is recommended. A dose-response curve should be generated to determine the precise IC₅₀ for the specific cell type and experimental conditions.
Stock Solution Preparation
It is recommended to prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
To prepare a 10 mM stock solution, add 287.83 µL of DMSO per 1 mg of this compound (Molecular Weight: 347.43 g/mol ).
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be required.[6]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
Detailed Experimental Protocol: Whole-Cell Patch-Clamp
This protocol provides a general framework for investigating the inhibitory effects of this compound on CaCCs using the whole-cell patch-clamp technique.
Figure 2: Experimental workflow for whole-cell patch-clamp analysis of this compound.
Cell Preparation
-
Use a cell line endogenously expressing CaCCs or a heterologous expression system (e.g., HEK293 or CHO cells) stably transfected with the TMEM16A gene.
-
Plate cells on glass coverslips at a suitable density for patch-clamping 24-48 hours before the experiment.
Solutions
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 CsCl, 1 MgCl₂, 10 HEPES, 5 EGTA, and a calculated amount of CaCl₂ to achieve the desired free Ca²⁺ concentration (e.g., ~1 µM to activate CaCCs). Adjust pH to 7.2 with CsOH.
-
Note: CsCl is used to block potassium channels. The free calcium concentration is critical for activating CaCCs and should be carefully controlled using a calcium buffer calculator.
-
Recording Protocol
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Transfer a coverslip with cells to the recording chamber and perfuse with the extracellular solution.
-
Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Elicit CaCC currents using a voltage step protocol (e.g., voltage steps from -100 mV to +100 mV in 20 mV increments for 500 ms).
-
Record stable baseline currents for several minutes.
Drug Application
-
Dilute the this compound stock solution into the extracellular solution to achieve the desired final concentration. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent effects.
-
Perfuse the recording chamber with the this compound-containing solution.
-
Record the currents until a steady-state block is achieved.
-
To test for reversibility, perfuse the chamber with the control extracellular solution to wash out the compound.
Data Analysis
-
Measure the peak current amplitude at each voltage step before, during, and after this compound application.
-
Calculate the percentage of current inhibition at each concentration.
-
Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the dose-response curve with the Hill equation to determine the IC₅₀ value.
Figure 3: Logical relationship of this compound concentration and channel inhibition.
Concluding Remarks
This compound is a specific and effective inhibitor of TMEM16A/CaCCs, making it an essential pharmacological tool. The protocols and data presented here serve as a comprehensive guide for researchers to effectively utilize this compound in patch-clamp studies to explore the roles of these important ion channels. It is crucial to perform appropriate vehicle controls and to determine the optimal concentration range for each specific experimental model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular mechanism of this compound inhibiting TMEM16A channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Calcium-activated Chloride Channel Inhibitor, this compound The Calcium-activated Chloride Channel Inhibitor, this compound controls the biological activity of Calcium-activated Chloride Channel. | 407587-33-1 [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. The Mechanism of Calcium-Activated Chloride ANO6 Channel Inhibition by this compound - Kolesnikov - Membrane and Cell Biology [snv63.ru]
- 8. The Mechanism of Calcium-Activated Chloride ANO6 Channel Inhibition by this compound - Kolesnikov - Membrane and Cell Biology [rjsocmed.com]
Application Notes and Protocols for In Vivo Administration of CaCCinh-A01 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of CaCCinh-A01, a potent inhibitor of the calcium-activated chloride channel (CaCC) TMEM16A, in various mouse models. This document outlines its application in studying and mitigating renal fibrosis and ischemic stroke, supported by detailed experimental protocols and quantitative data.
Introduction
This compound is a small molecule inhibitor widely used to investigate the physiological and pathological roles of TMEM16A. This channel is implicated in a range of conditions, including hypertension, cancer, and secretory diarrheas.[[“]] In preclinical research, this compound has shown therapeutic potential in mouse models of renal fibrosis and ischemic stroke by attenuating disease progression.[2][3]
Mechanism of Action
This compound primarily functions by inhibiting the ion conductance of the TMEM16A channel.[3] However, its mechanism extends beyond a simple channel block. Studies have shown that this compound can also reduce the total protein levels of TMEM16A, suggesting an effect on protein degradation pathways.[3] This dual action makes it a valuable tool for investigating the multifaceted roles of TMEM16A in disease. Molecular modeling has identified the binding pocket of this compound on the TMEM16A protein, located above the pore, where it not only blocks the channel but also leads to its collapse.[4]
Data Presentation
The following tables summarize the quantitative data from key in vivo and in vitro studies on the effects of this compound.
Table 1: In Vivo Efficacy of this compound in a Unilateral Ureteral Obstruction (UUO) Mouse Model of Renal Fibrosis
| Biomarker | Treatment Group | Result | Percentage Change vs. Vehicle | Reference |
| Fibronectin | Vehicle | Increased expression | - | [3] |
| This compound | Decreased expression | Significant Reduction | [3] | |
| α-SMA | Vehicle | Increased expression | - | [3] |
| This compound | Decreased expression | Significant Reduction | [3] | |
| Collagen-I | Vehicle | Increased expression | - | [3] |
| This compound | Decreased expression | Significant Reduction | [3] |
Table 2: In Vivo Efficacy of this compound in a Middle Cerebral Artery Occlusion (MCAO) Mouse Model of Ischemic Stroke
| Parameter | Treatment Group | Result | Reference |
| Infarct Size | Vehicle (Saline) | N/A | [[“]] |
| This compound (5 mg/kg) | Significantly reduced at 24h and 72h post-reperfusion | [[“]] | |
| Neurological Outcomes | This compound (5 mg/kg) | Improved | [[“]] |
| Blood-Brain Barrier Permeability | This compound (5 mg/kg) | Lowered | [[“]] |
Table 3: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Cell System / Method | Reference |
| TMEM16A | 2.1 µM | Not specified | [3] |
| Calcium-activated chloride channel (CaCC) | 10 µM | Not specified | [3] |
Experimental Protocols
Detailed methodologies for key experiments involving the in vivo administration of this compound are provided below.
Protocol 1: Treatment of Renal Fibrosis in a Unilateral Ureteral Obstruction (UUO) Mouse Model
This protocol describes the use of this compound to mitigate renal fibrosis in a surgically induced mouse model.
1. Animal Model:
-
Species: C57BL/6 mice (male, 8-10 weeks old).
-
Model Induction: Unilateral ureteral obstruction (UUO) surgery is performed by ligating the left ureter.[3][5] Sham-operated mice undergo the same surgical procedure without ureter ligation and serve as controls.[3]
2. This compound Preparation and Administration:
-
Dosage: While the specific dosage for the UUO model is not explicitly stated in the primary reference, a starting point can be extrapolated from other in vivo studies. For instance, in a mouse model of ischemic stroke, a dose of 5 mg/kg was effective.[[“]] It is recommended to perform a dose-response study to determine the optimal concentration for the renal fibrosis model.
-
Vehicle: this compound is soluble in DMSO. For in vivo administration, a stock solution in DMSO can be further diluted in a sterile, biocompatible vehicle such as saline or phosphate-buffered saline (PBS) to minimize toxicity. The final concentration of DMSO should be kept to a minimum (typically <5-10% of the total injection volume).
-
Administration Route: Intraperitoneal (IP) injection is a common and effective route for systemic drug delivery in mice.
-
Frequency and Duration: Daily administration is a common regimen for in vivo studies. In the UUO model, treatment is typically initiated shortly after surgery and continued for a period of 7 to 14 days, which is sufficient time for significant fibrosis to develop in the obstructed kidney.
3. Experimental Groups:
-
Sham-operated + Vehicle
-
UUO + Vehicle
-
UUO + this compound
4. Outcome Measures:
-
At the end of the treatment period, euthanize the mice and harvest the kidneys.
-
Histological Analysis: Process kidney tissues for histology and stain with Masson's trichrome to assess the degree of collagen deposition and fibrosis.[3]
-
Immunohistochemistry/Immunofluorescence: Stain kidney sections for fibrosis markers such as α-smooth muscle actin (α-SMA) and fibronectin to quantify their expression levels.[3]
-
Western Blotting: Prepare protein lysates from kidney tissue to quantify the expression levels of fibronectin, α-SMA, and collagen-I.[3]
Protocol 2: Treatment of Ischemic Stroke in a Middle Cerebral Artery Occlusion (MCAO) Mouse Model
This protocol details the administration of this compound in a mouse model of ischemic stroke.
1. Animal Model:
-
Species: C57/BL6J mice (male, 2 months old).[[“]]
-
Model Induction: Middle cerebral artery occlusion (MCAO) is induced to mimic ischemic stroke.[[“]]
2. This compound Preparation and Administration:
-
Dosage: 5 mg/kg body weight.[[“]]
-
Vehicle: The specific vehicle used in the reference is not stated. As with the previous protocol, a solution of this compound in a DMSO/saline mixture is a suitable option.
-
Administration Route: Caudal vein injection.[[“]]
-
Timing of Administration: A single injection administered within 15 minutes after the onset of reperfusion.[[“]]
3. Experimental Groups:
-
MCAO + Vehicle (Saline)
-
MCAO + this compound (5 mg/kg)
4. Outcome Measures:
-
Infarct Size Measurement: At 24 and 72 hours post-reperfusion, assess the brain infarct size using methods such as TTC staining.[[“]]
-
Neurological Scoring: Evaluate neurological deficits at specified time points using a standardized scoring system.[[“]]
-
Blood-Brain Barrier (BBB) Permeability Assessment: Measure BBB permeability using techniques like Evans blue dye extravasation.[[“]]
Visualizations
The following diagrams illustrate key concepts and workflows related to the in vivo use of this compound.
References
- 1. consensus.app [consensus.app]
- 2. Blockade of TMEM16A protects against renal fibrosis by reducing intracellular Cl- concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Attenuation of renal fibrosis after unilateral ureteral obstruction in mice lacking the N-type calcium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colchicine attenuates renal fibrosis in a murine unilateral ureteral obstruction model - PubMed [pubmed.ncbi.nlm.nih.gov]
CaCCinh-A01: A Potent Tool for Cancer Cell Proliferation Studies
Application Notes and Protocols
For researchers, scientists, and drug development professionals, CaCCinh-A01 has emerged as a critical small molecule inhibitor for investigating the role of the calcium-activated chloride channel (CaCC), Anoctamin-1 (ANO1), in cancer cell proliferation. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying cancer cell biology.
Introduction
Anoctamin-1 (ANO1), also known as TMEM16A, is a calcium-activated chloride channel frequently overexpressed in various cancers, including breast, colon, and prostate cancer, as well as head and neck squamous cell carcinoma (HNSCC).[1][2] Its overexpression is often linked to poor prognosis.[1] this compound is a selective inhibitor of ANO1 that has been instrumental in elucidating the channel's role in tumorigenesis.[3][4] It effectively reduces cancer cell viability and proliferation, making it a valuable tool for both basic research and preclinical drug development.[3][5]
Mechanism of Action
This compound exerts its anti-proliferative effects through a dual mechanism. Primarily, it inhibits the chloride channel activity of ANO1.[3][4] However, research has revealed that it also promotes the degradation of the ANO1 protein itself.[5][6][7] This leads to a more profound and sustained inhibition of ANO1 function compared to inhibitors that only block channel activity.[6] The inhibition of ANO1 by this compound has been shown to induce cell cycle arrest, primarily at the G1 or S phase, and to trigger apoptosis through the mitochondrial pathway.[5][7][8]
Data Presentation
The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| ZR75-1 | Breast Cancer | ~8 | [3] |
| HCC1954 | Breast Cancer | Not specified | [3] |
| MDA-MB-415 | Breast Cancer | Not specified | [3] |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 16 | [3] |
| FaDu | Head and Neck Squamous Cell Carcinoma | Not specified | [3] |
| Te11 | Head and Neck Squamous Cell Carcinoma | Not specified | [3] |
Table 2: Effects of this compound on Cell Cycle and Apoptosis in HT-29 Colon Cancer Cells
| Treatment | % of Cells in S Phase | Change in Protein Levels | Reference |
| Control | 15.91% | - | [8] |
| This compound | 21.12% | - | [8] |
| GlyH-101 + this compound | 29.30% | CDK4: ↓ to 37.47%, CDK6: ↓ to 17.21%, Cyclin D1: ↓ to 35.12%, Cyclin E1: ↓ to 29.17% | [8][9] |
| This compound | Not specified | Bcl-2: ↓, Cleaved-caspase 3: ↑, PARP: ↑ | [8] |
Signaling Pathways Modulated by this compound
This compound-mediated inhibition of ANO1 has been shown to impact several critical signaling pathways involved in cancer cell proliferation and survival. Notably, it can lead to the downregulation of the EGFR/MAPK and CAMK signaling pathways.[1][3][10]
Caption: Signaling pathway affected by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on cancer cell proliferation.
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on HT-29 colon cancer cells.[8]
Objective: To determine the dose- and time-dependent effects of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., HT-29)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations may range from 1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plates for 24, 48, and 72 hours.
-
At the end of each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on a study investigating cell cycle arrest in HT-29 cells.[8]
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 30 µM) or vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PBS containing RNase A.
-
Incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis for Apoptosis and Cell Cycle Proteins
This protocol allows for the investigation of changes in protein expression related to apoptosis and cell cycle regulation.[8]
Objective: To determine the effect of this compound on the expression levels of key regulatory proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, PARP, CDK4, Cyclin D1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described in the previous protocols.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a powerful and specific inhibitor of ANO1, making it an indispensable tool for cancer research. Its ability to both block channel activity and promote protein degradation provides a robust method for studying the role of ANO1 in cancer cell proliferation, cell cycle progression, and apoptosis. The protocols and data presented here offer a solid foundation for researchers to design and execute experiments aimed at further understanding and targeting ANO1-driven cancers.
References
- 1. Inhibition of Calcium-Activated Chloride Channel ANO1/TMEM16A Suppresses Tumor Growth and Invasion in Human Lung Cancer | PLOS One [journals.plos.org]
- 2. Inhibition of Calcium-Activated Chloride Channel ANO1/TMEM16A Suppresses Tumor Growth and Invasion in Human Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Molecular mechanism of this compound inhibiting TMEM16A channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. GlyH-101 and this compound Inhibited HT-29 Proliferation by Activating the Mitochondrial Apoptosis Pathway and Arresting the Cell Cycle | Anticancer Research [ar.iiarjournals.org]
- 9. GlyH-101 and this compound Inhibited HT-29 Proliferation by Activating the Mitochondrial Apoptosis Pathway and Arresting the Cell Cycle | Anticancer Research [ar.iiarjournals.org]
- 10. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
Application Notes and Protocols for Investigating Cardiac Fibroblast Activity Using CaCCinh-A01
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins by activated cardiac fibroblasts (CFs), is a key contributor to the pathophysiology of most heart diseases. Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel (CaCC) that has emerged as a critical regulator of fibroblast function.[1][2] CaCCinh-A01 is a small molecule inhibitor of ANO1 that has been shown to effectively suppress pro-fibrotic activities in cardiac fibroblasts, presenting a valuable tool for studying cardiac fibrosis and a potential therapeutic agent.[2][3][4]
These application notes provide a comprehensive guide to using this compound for investigating its anti-fibrotic effects on primary cardiac fibroblasts, including detailed protocols for key assays and a summary of expected quantitative outcomes.
Mechanism of Action
This compound exerts its anti-fibrotic effects by inhibiting the ANO1 channel, which is preferentially expressed on the nuclear membrane and in intracellular compartments of cardiac fibroblasts.[4] This inhibition leads to a global decrease in intracellular chloride concentration ([Cl⁻]i).[3][4] The reduction in [Cl⁻]i interferes with downstream signaling pathways that govern key fibroblast functions. Notably, this compound has been shown to significantly reduce cardiac fibroblast proliferation, migration, and collagen secretion.[3][4] It also downregulates the expression of ANO1 itself and α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.[3][4]
Data Presentation: Efficacy of this compound on Cardiac Fibroblast Function
The following tables summarize the quantitative effects of this compound on neonatal rat cardiac fibroblasts, with data primarily derived from studies using a 48-hour treatment period.
Table 1: Effect of this compound on Cardiac Fibroblast Proliferation and Cell Cycle
| Parameter | Control (0.1% DMSO) | This compound (30 µM) | Fold Change / % Change | Reference |
| Cell Proliferation (Absorbance at 450 nm) | 0.435 ± 0.0133 | 0.271 ± 0.0155 | ↓ 37.7% | [3] |
| Cell Cycle: G1 Phase (%) | 78.99 ± 0.31 | 78.87 ± 0.07 | No significant change | [3] |
| Cell Cycle: S Phase (%) | 10.18 ± 0.06 | 6.04 ± 0.04 | ↓ 40.7% | [3] |
Table 2: Effect of this compound on Collagen Secretion and Gene Expression
| Parameter | Control (0.1% DMSO) | This compound (30 µM) | Fold Change / % Change | Reference |
| Total Collagen Secretion (Hydroxyproline Assay) | 6.180 ± 0.146 (µg/mg protein) | 2.355 ± 0.187 (µg/mg protein) | ↓ 61.9% | [3] |
| Collagen I mRNA Expression (Relative) | Normalized to 1 | Significantly Reduced | Data not quantified | [3] |
| Collagen III mRNA Expression (Relative) | Normalized to 1 | Significantly Reduced | Data not quantified | [3] |
Table 3: Effect of this compound on Fibroblast Activation Marker Expression
| Parameter | Control (0.1% DMSO) | This compound (30 µM) | Fold Change / % Change | Reference |
| ANO1 Protein Expression | Normalized to 1 | Significantly Reduced | Data not quantified | [3] |
| α-SMA Protein Expression | Normalized to 1 | Significantly Reduced | Data not quantified | [3] |
| ANO1 mRNA Expression | Normalized to 1 | Significantly Reduced | Data not quantified | [3] |
| α-SMA mRNA Expression | Normalized to 1 | Significantly Reduced | Data not quantified | [3] |
Mandatory Visualizations
Caption: Experimental workflow for assessing the anti-fibrotic effects of this compound.
Caption: Signaling pathways affected by this compound in cardiac fibroblasts.
Experimental Protocols
Primary Cardiac Fibroblast Isolation and Culture
This protocol is adapted for neonatal rat hearts.
Materials:
-
1-3 day old Sprague-Dawley rat pups
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (0.25%)
-
Collagenase Type II
-
Hanks' Balanced Salt Solution (HBSS)
-
70% Ethanol
Procedure:
-
Euthanize neonatal rats and sterilize the chest area with 70% ethanol.
-
Excise the hearts and place them in ice-cold HBSS.
-
Mince the ventricular tissue into 1-3 mm³ pieces.
-
Digest the tissue with a solution of 0.1% trypsin and 0.05% collagenase II in HBSS at 37°C with gentle agitation. Perform multiple rounds of digestion (8-10 min each), collecting the supernatant after each round.
-
Neutralize the enzyme activity by adding an equal volume of DMEM with 10% FBS.
-
Centrifuge the collected cell suspension at 200 x g for 10 minutes.
-
Resuspend the cell pellet in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the cells in a T75 flask and incubate at 37°C in a 5% CO₂ incubator. The more rapidly attaching fibroblasts will adhere while cardiomyocytes remain in suspension.
-
After 90 minutes, remove the non-adherent cells (cardiomyocytes) and replace with fresh culture medium.
-
Culture the adherent fibroblasts, changing the medium every 2-3 days. Passage the cells when they reach 80-90% confluency. Experiments are typically performed on cells from passages 2-4.
Cell Proliferation Assay (CCK-8)
This assay measures cell viability as an indicator of proliferation.
Materials:
-
Cardiac fibroblasts
-
96-well plates
-
DMEM with 10% FBS
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell Counting Kit-8 (CCK-8)
Procedure:
-
Seed cardiac fibroblasts into 96-well plates at a density of 1.0 × 10⁵ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Replace the medium with fresh medium containing either 30 µM this compound or 0.1% DMSO (vehicle control).
-
Incubate the plates for 48 hours.
-
Add 10 µL of the CCK-8 solution to each well.
-
Incubate for an additional 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
Western Blotting for ANO1 and α-SMA
This protocol allows for the semi-quantitative analysis of protein expression.
Materials:
-
Treated cardiac fibroblasts from 6-well plates
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-ANO1, Mouse anti-α-SMA, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Lyse the treated cells with RIPA buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-ANO1 at 1:1000, anti-α-SMA at 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again as in step 7.
-
Detect the signal using an ECL reagent and an imaging system. Quantify band intensity using densitometry software and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring the relative mRNA expression of target genes.
Materials:
-
Treated cardiac fibroblasts
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for Collagen I, Collagen III, α-SMA, ANO1, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Isolate total RNA from treated cells using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up the qPCR reaction in a 20 µL volume containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
Run the qPCR plate on a real-time PCR system with a standard thermal cycling protocol.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalizing to the housekeeping gene.
Collagen Secretion (Hydroxyproline Assay)
This assay quantifies total collagen content in the cell culture supernatant and cell layer.
Materials:
-
Treated cardiac fibroblasts and their culture medium
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Hydroxyproline (B1673980) standard solution
-
Chloramine T solution
-
DMAB reagent (p-dimethylaminobenzaldehyde)
-
Pressure-tight, PTFE-lined vials
Procedure:
-
Collect the culture medium and scrape the cells from the plate. Combine and homogenize the sample.
-
Transfer a known volume of the homogenate (e.g., 100 µL) to a pressure-tight vial.
-
Add an equal volume of concentrated HCl to the vial.
-
Tightly cap the vial and hydrolyze the sample at 120°C for 3-4 hours to break down proteins into amino acids.
-
After hydrolysis, cool the samples and transfer an aliquot to a 96-well plate.
-
Evaporate the samples to dryness in a 60°C oven or under vacuum to remove the acid.
-
Prepare a standard curve using the hydroxyproline standard.
-
Add 100 µL of Chloramine T solution to each standard and sample well to oxidize the hydroxyproline. Incubate for 5-20 minutes at room temperature.
-
Add 100 µL of DMAB reagent and incubate at 60°C for 90 minutes. This reaction produces a colored product.
-
Measure the absorbance at 560 nm.
-
Calculate the hydroxyproline concentration in the samples from the standard curve and normalize to the total protein content of the original cell lysate.
Cell Migration Assay (Transwell)
This assay assesses the migratory capacity of cardiac fibroblasts.
Materials:
-
Cardiac fibroblasts
-
24-well plates with Transwell inserts (8.0 µm pore size)
-
Serum-free DMEM
-
DMEM with 10% FBS (chemoattractant)
-
This compound or DMSO
-
Crystal Violet stain
Procedure:
-
Pre-treat cardiac fibroblasts with 30 µM this compound or 0.1% DMSO for 24-48 hours.
-
Harvest the cells by trypsinization and resuspend them in serum-free DMEM at a concentration of 3 × 10⁵ cells/mL.
-
Add 600 µL of DMEM with 10% FBS to the lower chamber of the 24-well plate.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 4-6 hours at 37°C and 5% CO₂.
-
Remove the inserts and gently wipe the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom surface of the membrane with 4% paraformaldehyde or methanol.
-
Stain the migrated cells with 0.1% Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
References
- 1. ANO1 inhibits cardiac fibrosis after myocardial infraction via TGF-β/smad3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the Calcium-Activated Chloride Channel Inhibitors T16Ainh-A01 and this compound on Cardiac Fibroblast Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Interpreting unexpected results with CaCCinh-A01
Welcome to the technical support center for CaCCinh-A01. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting common issues encountered when using this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is widely recognized as a blocker of the Calcium-Activated Chloride Channel (CaCC) TMEM16A, also known as Anoctamin-1 (ANO1).[1][2] It is thought to bind to a pocket located above the channel pore, leading to a blockage and subsequent collapse of the pore structure.[1] Key amino acid residues, R515, K603, and E623, have been identified as crucial for the binding of this compound to TMEM16A.[1]
Q2: I'm observing a decrease in cell proliferation that seems disconnected from CaCC activity. What could be the cause?
This is a recognized phenomenon. This compound has been shown to reduce the proliferation of certain cancer cell lines by promoting the degradation of the ANO1 protein itself, not just by inhibiting its channel function.[3][4][5] This suggests that the physical presence of the ANO1 protein may play a role in cell survival and proliferation, independent of its ion channel activity.[4] The degradation is thought to occur through the endoplasmic reticulum-associated proteasomal pathway.[4]
Q3: My results show an alteration in intracellular calcium signaling after applying this compound. Is this an expected off-target effect?
Yes, this is a documented off-target effect. Several studies have shown that this compound can decrease intracellular calcium elevation that is triggered by stimuli acting on intracellular stores.[6][7] This effect appears to be independent of TMEM16A expression, suggesting it is a true off-target effect.[6][7] The proposed mechanism for this is a potential block of inositol (B14025) triphosphate (IP3) receptors.[6][7] However, it's worth noting that some studies in specific cell types, like cardiac fibroblasts, have observed minimal effect on intracellular calcium concentration.[3][8]
Q4: I am seeing inconsistent results in my patch-clamp experiments. What are some common issues?
In addition to the off-target effects of this compound, inconsistencies in patch-clamp recordings of CaCCs can arise from a phenomenon known as "channel rundown".[9][10] This is a gradual decrease in channel activity over time and can complicate the interpretation of results. To mitigate this, it is recommended to use a fast solution exchange system and to normalize the Ca2+-induced current to the maximally-activated current within a short time frame where rundown is negligible.[9][10]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Action |
| No or weak inhibition of chloride current | - Incorrect concentration of this compound.- Low expression of TMEM16A in the cell model.- Channel rundown in electrophysiology setup. | - Verify the concentration and purity of your this compound stock.- Confirm TMEM16A/ANO1 expression using qPCR or Western blot.- For patch-clamp, use a rapid perfusion system and normalize data to a maximal activator to account for rundown.[9][10] |
| Unexpected changes in cell viability or proliferation | - Off-target effect: this compound is inducing ANO1 protein degradation.[3][4][5]- Off-target effect: Alteration of intracellular calcium signaling.[6][7] | - Measure ANO1 protein levels via Western blot after treatment.- Compare the effects with another ANO1 inhibitor that does not cause degradation, such as T16Ainh-A01.[3]- Monitor intracellular calcium levels using a fluorescent indicator like Fluo-4 AM. |
| Effect of this compound is independent of extracellular chloride | - The observed physiological effect (e.g., vasorelaxation) may be due to off-target effects on voltage-dependent calcium channels (VDCCs) or other mechanisms, rather than chloride channel inhibition.[11] | - Test the effect of this compound in a chloride-free external solution. If the effect persists, it is likely independent of CaCC inhibition.- Investigate for potential effects on VDCCs using specific blockers. |
Quantitative Data Summary
Table 1: IC50 Values for this compound in Different Experimental Systems
| Target/Assay | IC50 Value | Cell System / Method |
| TMEM16A Inhibition | ~2.1 µM | Cell-free assay |
| Calcium-Activated Chloride Channel (CaCC) | ~10 µM | Not specified |
| Cell Viability (ANO1-amplified breast cancer cells) | ~8 µM | Cell viability assay |
| Cell Viability (HT-29 cells, 24h) | 60.49 µM | MTT Assay |
| Cell Viability (HT-29 cells, 48h) | 26.51 µM | MTT Assay |
| Cell Viability (HT-29 cells, 72h) | 15.48 µM | MTT Assay |
Note: IC50 values can vary significantly depending on the cell line, experimental conditions, and assay methodology.[10]
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the effect of this compound on TMEM16A/ANO1 currents.
-
Cell Preparation: Culture cells expressing TMEM16A/ANO1 on glass coverslips to sub-confluent densities.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 5-7 MΩ when filled with the intracellular solution.
-
Solutions:
-
Intracellular Solution (Example): 135 mM CsCl, 2.5 mM Mg-ATP, 10 mM HEPES, 10 mM EGTA, pH 7.2.
-
Extracellular Solution (Example): 110 mM NaCl, 4 mM TEA-Cl, 1.2 mM MgCl2, with appropriate CaCl2 to elicit currents, pH 7.4.
-
-
Recording:
-
Establish a whole-cell configuration.
-
Hold the cell at a potential of -60 mV.
-
Apply voltage steps to elicit TMEM16A/ANO1 currents.
-
Establish a stable baseline recording.
-
Perfuse the bath with the extracellular solution containing the desired concentration of this compound.
-
Record changes in current amplitude.
-
-
Data Analysis: Measure the current amplitude before and after the application of this compound to determine the percentage of inhibition.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1.56 to 200 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the control group to determine the percentage of cell viability. Calculate the IC50 value from the dose-response curve.
Protocol 3: Measurement of Intracellular Calcium ([Ca2+]i)
This protocol outlines the measurement of intracellular calcium using a fluorescent indicator.
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubating them in a solution containing the dye.
-
Washing: Wash the cells to remove the extracellular dye.
-
Baseline Measurement: Acquire baseline fluorescence images of the cells before treatment.
-
Treatment: Add this compound at the desired concentration to the cells.
-
Image Acquisition: Continuously or at time intervals, acquire fluorescence images to monitor changes in intracellular calcium levels.
-
Data Analysis: Quantify the fluorescence intensity of individual cells or regions of interest over time. An increase in fluorescence intensity corresponds to an increase in intracellular calcium.
Visualizations
Caption: Primary mechanism of this compound action on the TMEM16A channel.
Caption: Off-target effect of this compound leading to ANO1 protein degradation.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. GlyH-101 and this compound Inhibited HT-29 Proliferation by Activating the Mitochondrial Apoptosis Pathway and Arresting the Cell Cycle | Anticancer Research [ar.iiarjournals.org]
- 2. Molecular mechanism of this compound inhibiting TMEM16A channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Small Molecule-facilitated Degradation of ANO1 Protein: A NEW TARGETING APPROACH FOR ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the Calcium-Activated Chloride Channel Inhibitors T16Ainh-A01 and this compound on Cardiac Fibroblast Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medic.upm.edu.my [medic.upm.edu.my]
- 10. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New selective inhibitors of calcium-activated chloride channels … T16Ainh-A01, this compound and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CaCCinh-A01 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of CaCCinh-A01 and avoid potential toxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of calcium-activated chloride channels (CaCCs).[1] Its primary target is the TMEM16A (ANO1) protein, a key component of CaCCs.[2][3] By binding to a pocket on the TMEM16A protein, this compound blocks the channel pore, thereby inhibiting the flow of chloride ions.[2] This inhibition can affect various cellular processes, including cell proliferation, migration, and apoptosis.[4][5][6]
Q2: What are the known off-target effects of this compound?
While this compound is a potent inhibitor of TMEM16A, it has been shown to have off-target effects, particularly at higher concentrations. Notably, it can inhibit voltage-dependent calcium channels (VDCCs).[7][8] This can lead to vasorelaxation in a manner independent of chloride ion concentration.[7][8] Researchers should be aware of these potential off-target effects when interpreting their results.
Q3: What is the recommended concentration range for using this compound?
The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[3][9] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[9] Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.[3] When preparing working solutions, dilute the stock solution in the appropriate cell culture medium or buffer immediately before use.
Troubleshooting Guides
Problem 1: High levels of cell death or unexpected cytotoxicity.
-
Possible Cause: The concentration of this compound is too high.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Conduct a cell viability assay (e.g., MTT, CCK-8, or Trypan Blue exclusion) with a wide range of this compound concentrations to determine the IC50 (half-maximal inhibitory concentration) and the cytotoxic concentration for your specific cell line.
-
Review Published Data: Compare your concentration range with values reported in the literature for similar cell types (see Table 1). Concentrations as high as 60 µM have been reported to be cytotoxic in some cell lines.[4]
-
Check Solvent Concentration: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding cytotoxic levels (typically <0.5%). Prepare a vehicle control with the same solvent concentration to account for any solvent-induced toxicity.
-
Incubation Time: Consider reducing the incubation time with this compound.
-
Problem 2: Inconsistent or no observable effect of this compound.
-
Possible Cause: The concentration of this compound is too low, the compound has degraded, or the target channel is not expressed or active.
-
Troubleshooting Steps:
-
Verify Target Expression: Confirm the expression of TMEM16A in your cell line using techniques like qPCR, Western blotting, or immunofluorescence.
-
Activate the Channel: Ensure that the experimental conditions are appropriate to activate calcium-activated chloride channels. This may involve stimulating the cells with a calcium ionophore (e.g., ionomycin) or an agonist that increases intracellular calcium.
-
Increase Concentration: Based on your dose-response curve, try increasing the concentration of this compound.
-
Check Compound Integrity: If the compound has been stored for a long time or handled improperly, its activity may be compromised. Consider using a fresh stock of this compound.
-
Problem 3: Results are not reproducible.
-
Possible Cause: Inconsistent experimental procedures or variability in cell culture.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all experimental steps, including cell seeding density, treatment duration, and assay procedures, are consistent across all experiments.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change with prolonged culturing.
-
Control for Confluency: Cell confluency can affect the cellular response to treatment. Seed cells at a density that prevents them from becoming over-confluent during the experiment.
-
Data Presentation
Table 1: Reported IC50 and Experimental Concentrations of this compound
| Cell Line/System | Target/Assay | IC50 / Effective Concentration | Reference |
| TMEM16A-expressing FRT cells | TMEM16A inhibition | 2.1 µM (IC50) | [1][3] |
| Human Bronchial/Intestinal Cells | CaCC current inhibition | ~10 µM (IC50) | [1][3] |
| Cardiac Fibroblasts | Inhibition of proliferation | 30 µM | [4][10] |
| HT-29 (Human Colon Cancer) | Inhibition of cell viability (48h) | 26.51 µM (IC50) | [5][11] |
| HT-29 (Human Colon Cancer) | Inhibition of cell viability (72h) | 15.48 µM (IC50) | [5][11] |
| HEK293 Cells | Inhibition of ANO6 channels | 20 µM | [12][13] |
Experimental Protocols
1. Cell Viability Assay (MTT/CCK-8)
This protocol provides a general guideline for determining the effect of this compound on cell viability.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
MTT or CCK-8 reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT or CCK-8 reagent to each well and incubate for 1-4 hours, following the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the no-treatment control and plot the dose-response curve to determine the IC50 value.
-
2. Western Blotting for TMEM16A Expression
This protocol is for confirming the presence of the primary target of this compound.
-
Materials:
-
Cell lysate
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against TMEM16A
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TMEM16A antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Visualizations
Caption: Mechanism of this compound action on the TMEM16A channel.
References
- 1. This compound | Calcium-activated Chloride Channels | Tocris Bioscience [tocris.com]
- 2. Molecular mechanism of this compound inhibiting TMEM16A channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. karger.com [karger.com]
- 5. GlyH-101 and this compound Inhibited HT-29 Proliferation by Activating the Mitochondrial Apoptosis Pathway and Arresting the Cell Cycle | Anticancer Research [ar.iiarjournals.org]
- 6. Effects of the Calcium-Activated Chloride Channel Inhibitors T16Ainh-A01 and this compound on Cardiac Fibroblast Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New selective inhibitors of calcium-activated chloride channels … T16Ainh-A01, this compound and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. GlyH-101 and this compound Inhibited HT-29 Proliferation by Activating the Mitochondrial Apoptosis Pathway and Arresting the Cell Cycle | Anticancer Research [ar.iiarjournals.org]
- 12. The Mechanism of Calcium-Activated Chloride ANO6 Channel Inhibition by this compound - Kolesnikov - Membrane and Cell Biology [snv63.ru]
- 13. The Mechanism of Calcium-Activated Chloride ANO6 Channel Inhibition by this compound - Kolesnikov - Membrane and Cell Biology [rjsocmed.com]
How to control for CaCCinh-A01 induced vasorelaxation
Technical Support Center: CaCCinh-A01
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound in vasorelaxation experiments. It is intended for researchers, scientists, and drug development professionals who are investigating vascular smooth muscle physiology and pharmacology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
A1: this compound is a small molecule inhibitor primarily identified as a blocker of Calcium-activated Chloride Channels (CaCCs).[1] Its main molecular target is TMEM16A (also known as Anoctamin-1 or ANO1), which is a key component of CaCCs.[2][3][4] In theory, by inhibiting TMEM16A, this compound should block the efflux of chloride ions, prevent membrane depolarization in vascular smooth muscle cells, and thus inhibit vasoconstriction.[5] The IC50 for TMEM16A inhibition is approximately 2.1 µM, and for general CaCC current, it is around 10 µM.[1][3]
Q2: Why do I observe vasorelaxation when applying this compound to pre-constricted blood vessels?
A2: While this compound is a known TMEM16A inhibitor, its vasorelaxant effect in rodent resistance arteries appears to be an "off-target" effect, independent of its action on chloride channels.[6][7] Studies have demonstrated that this compound induces vasorelaxation even when the transmembrane chloride gradient is eliminated, indicating that the relaxation is not due to the inhibition of a chloride conductance.[6][7]
Q3: What is the likely off-target mechanism for this compound-induced vasorelaxation?
A3: The primary off-target mechanism appears to be the inhibition of voltage-dependent calcium channels (VDCCs).[6] Similar putative TMEM16A inhibitors, like T16Ainh-A01, have been shown to directly inhibit L-type Ca2+ currents in vascular smooth muscle cells.[6] By blocking VDCCs, this compound prevents the influx of calcium required for sustained smooth muscle contraction, leading to vasorelaxation. Some evidence also suggests that certain TMEM16A inhibitors can alter intracellular calcium handling, potentially by blocking inositol (B14025) triphosphate receptors, which could contribute to this effect.[8][9]
Q4: Are there alternative TMEM16A inhibitors that do not cause vasorelaxation?
A4: Caution is advised, as other commonly used TMEM16A inhibitors, such as T16Ainh-A01 and MONNA, also induce strong, chloride-independent vasorelaxation, likely through similar off-target mechanisms.[6][7] The poor selectivity of these compounds in vascular tissue makes it challenging to pharmacologically isolate the role of TMEM16A in vasoconstriction.[6][7] Therefore, relying solely on these inhibitors to define the physiological role of TMEM16A in vascular tone can be misleading.
Troubleshooting Guide
Problem: I am using this compound to confirm the role of TMEM16A in agonist-induced vasoconstriction, but instead of inhibiting the contraction, it is causing the vessel to relax. How can I control for this?
This is a common issue stemming from the compound's off-target effects. The following experimental controls are essential to dissect the mechanism of action of this compound in your specific vascular preparation.
Control 1: Chloride Substitution Experiment
-
Objective : To determine if the vasorelaxant effect of this compound is dependent on a transmembrane chloride gradient. If the relaxation persists in the absence of extracellular chloride, the effect is not mediated by a chloride channel.[6]
-
Expected Outcome : Studies show that this compound-induced vasorelaxation is maintained in chloride-free conditions, supporting an off-target mechanism.[6][7]
Control 2: High Potassium (K+) Depolarization Assay
-
Objective : To test if this compound inhibits voltage-dependent calcium channels (VDCCs). A high K+ solution depolarizes the smooth muscle cell membrane, directly opening VDCCs and causing contraction independent of agonist-receptor signaling. If this compound relaxes a high K+-induced contraction, it strongly suggests inhibition of VDCCs.[6]
-
Expected Outcome : this compound and similar inhibitors relax arteries pre-constricted with high K+, indicating a direct inhibitory effect on VDCCs.[6][7]
Control 3: Using Alternative TMEM16A Inhibitors
-
Objective : To determine if the observed vasorelaxation is a shared property among this class of inhibitors.
-
Procedure : Repeat the experiment with other TMEM16A inhibitors like T16Ainh-A01 or MONNA.
Suggested Workflow for Troubleshooting
Caption: Troubleshooting workflow for this compound.
Quantitative Data Summary
The following tables summarize the effects of this compound and the related compound T16Ainh-A01 on vascular tone.
Table 1: Vasorelaxant Effects of TMEM16A Inhibitors
| Compound | Concentration | Vessel Type | Pre-constriction Agent | Observed Effect | Citation |
|---|---|---|---|---|---|
| This compound | 0.1–10 µM | Rodent Resistance Arteries | Noradrenaline, U46619 | Concentration-dependent vasorelaxation | [6][7] |
| T16Ainh-A01 | 10 µM | Mouse Mesenteric Arteries | U46619 | Highly effective relaxation | [10] |
| T16Ainh-A01 | 10 µM | Human Visceral Adipose Arteries | U46619 | ~88% relaxation | [10][11] |
| T16Ainh-A01 | IC₅₀ = 1.6 µM | Mouse Thoracic Aorta | Methoxamine | Concentration-dependent vasorelaxation |[10][11] |
Table 2: Effects of Inhibitors on High K+ Induced Contractions
| Compound | Concentration | Vessel Type | Condition | Observed Effect | Citation |
|---|---|---|---|---|---|
| This compound | 0.1–10 µM | Rodent Resistance Arteries | 60 mM K+ | Concentration-dependent relaxation | [7] |
| T16Ainh-A01 | 10 µM | Rat Mesenteric Arteries | 60 mM K+ | Significant vasorelaxation |[6] |
Experimental Protocols
Protocol 1: Isometric Tension Myography for Vasorelaxation
-
Vessel Preparation : Isolate rodent mesenteric or thoracic arteries and place them in cold physiological salt solution (PSS). Carefully clean the arteries of surrounding adipose and connective tissue. Cut the vessel into 2 mm rings.
-
Mounting : Mount the arterial rings on two stainless steel wires in a multi-wire myograph system (e.g., DMT). One wire is attached to a force transducer and the other to a micrometer for length adjustment.
-
Equilibration : Submerge the rings in PSS at 37°C, continuously bubbled with 95% O₂ / 5% CO₂. Allow the vessels to equilibrate for at least 30 minutes.
-
Normalization : Stretch the vessel rings to their optimal resting tension (determined via a length-tension curve) and allow them to stabilize for another 30-60 minutes.
-
Viability Check : Test the viability of the rings by inducing a contraction with a high K+ solution (e.g., 60 mM KCl). Test endothelial integrity by assessing relaxation to acetylcholine (B1216132) after pre-constriction with an agonist like phenylephrine.
-
Pre-constriction : After washing and returning to baseline, pre-constrict the rings to approximately 80% of their maximum response using an agonist such as U46619 or noradrenaline.
-
Cumulative Addition : Once the contraction has stabilized, add cumulative concentrations of this compound (e.g., from 100 nM to 10 µM) to the bath, allowing the response to plateau at each concentration.
-
Data Analysis : Record the tension at each concentration. Express the relaxation as a percentage of the pre-constricted tension.
Protocol 2: Chloride Substitution Experiment
-
Solutions : Prepare two types of PSS: a standard chloride-containing PSS and a chloride-free PSS where NaCl, KCl, CaCl₂, and MgCl₂ are replaced with their aspartate or gluconate salt equivalents.
-
Procedure : Mount and equilibrate the vessel rings as described in Protocol 1 using the standard PSS.
-
Substitution : After the normalization and viability checks, wash the vessels and replace the standard PSS with the chloride-free PSS. Allow the vessels to incubate in the chloride-free solution for at least 30 minutes to allow for ion equilibration.[6]
-
Experiment : Pre-constrict the vessels with the chosen agonist in the chloride-free PSS. Once the contraction is stable, perform a cumulative concentration-response curve for this compound.
-
Comparison : Compare the IC₅₀ and maximal relaxation values obtained in the chloride-free PSS to those obtained in the standard PSS. No significant difference suggests a chloride-independent mechanism.[6]
Signaling Pathway Diagrams
Intended vs. Actual Mechanism of this compound
Caption: Intended vs. actual mechanism of this compound.
References
- 1. Calcium-activated Chloride Channel Inhibitor, this compound The Calcium-activated Chloride Channel Inhibitor, this compound controls the biological activity of Calcium-activated Chloride Channel. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Molecular mechanism of this compound inhibiting TMEM16A channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A small molecule inhibitor of the chloride channel TMEM16A blocks vascular smooth muscle contraction and lowers blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The emerging role of anoctamin-1 in cardiac and cerebrovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New selective inhibitors of calcium-activated chloride channels … T16Ainh-A01, this compound and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tigem.it [tigem.it]
- 9. Analysis of inhibitors of the anoctamin-1 chloride channel (transmembrane member 16A, TMEM16A) reveals indirect mechanisms involving alterations in calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent vasorelaxant activity of the TMEM16A inhibitor T16Ainh-A01 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent vasorelaxant activity of the TMEM16A inhibitor T16A(inh) -A01 - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing experimental artifacts with CaCCinh-A01
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental artifacts when using CaCCinh-A01.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is widely recognized as a blocker of the Anoctamin-1 (ANO1) or Transmembrane member 16A (TMEM16A) channel, which is a calcium-activated chloride channel (CaCC).[1] Its inhibitory mechanism involves binding to a pocket located above the channel's pore, which not only physically obstructs the pore but also leads to its collapse.
Q2: What is the difference between this compound and T16Ainh-A01?
While both are inhibitors of ANO1, they have distinct mechanisms of action. T16Ainh-A01 acts as a direct channel blocker, inhibiting the flow of chloride ions without affecting the total cellular protein levels of ANO1.[2] In contrast, this compound not only inhibits the channel's activity but also promotes the degradation of the ANO1 protein through the endoplasmic reticulum-associated proteasomal pathway.[2][3] This dual action makes this compound a functionally distinct inhibitor.
Q3: What are the known off-target effects of this compound?
Yes, this compound has several documented off-target effects that can lead to experimental artifacts. These include:
-
Inhibition of other channels: It can inhibit other channels, such as voltage-dependent calcium channels (VDCCs).[4][5]
-
Alteration of intracellular calcium signaling: It may interfere with intracellular calcium homeostasis, potentially through the inhibition of IP3 receptors.[6]
-
Chloride-independent vasorelaxation: this compound can induce vasorelaxation in a manner that is independent of the chloride gradient, suggesting effects on other cellular pathways.[4][5]
Q4: How should I prepare and store this compound?
This compound is a solid that is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 10 mM with gentle warming).[7][8] For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can be stored at -80°C for up to a year.[7][8] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8]
Troubleshooting Guide
Issue 1: Unexpected Effects on Cell Viability and Proliferation
Question: I'm observing a greater-than-expected decrease in cell viability or proliferation after treating my cells with this compound. Is this solely due to ANO1 channel inhibition?
Possible Causes and Solutions:
-
ANO1 Protein Degradation: this compound can reduce total ANO1 protein levels, not just inhibit its channel function.[2][3] This can have a more profound effect on cell viability, especially in ANO1-dependent cancer cells, where ANO1 may have scaffolding functions beyond its channel activity.[2]
-
Recommendation: Perform a western blot to assess total ANO1 protein levels after treatment with this compound. If a significant decrease is observed, consider that the observed phenotype may be due to protein loss rather than just channel blockade. The choice between this compound and a pure channel blocker like T16Ainh-A01 should be guided by whether the experimental goal is to inhibit channel activity or eliminate the protein.[2]
-
-
Off-Target Effects: At higher concentrations, off-target effects of this compound on other cellular processes can contribute to cytotoxicity.
-
Recommendation: Perform a dose-response curve to determine the lowest effective concentration for ANO1 inhibition in your specific cell type. Compare the observed phenotype with that of other, structurally different ANO1 inhibitors or with genetic knockdown of ANO1 to confirm that the effect is on-target.
-
Issue 2: Confounding Effects on Intracellular Calcium Signaling
Question: My experiments measuring intracellular calcium yield inconsistent or unexpected results after applying this compound. What could be the cause?
Possible Causes and Solutions:
-
Inhibition of IP3 Receptors: Some research suggests that this compound may interfere with intracellular calcium signaling by inhibiting inositol (B14025) triphosphate (IP3) receptors.[6] This could dampen or alter calcium transients initiated by agonists that rely on the IP3 signaling pathway.
-
Recommendation: If your experimental design involves agonists that trigger calcium release from intracellular stores, be cautious when interpreting the results in the presence of this compound. Consider using a different method to modulate intracellular calcium that bypasses the IP3 receptor, such as a calcium ionophore, to dissect the direct effects of ANO1 inhibition.
-
-
Inhibition of Voltage-Dependent Calcium Channels (VDCCs): this compound has been shown to inhibit VDCCs, which could reduce calcium influx in excitable cells or in response to depolarizing stimuli.[4][5]
-
Recommendation: If working with cell types that express VDCCs, it is crucial to perform control experiments to assess the effect of this compound on VDCC activity. This can be done using patch-clamp electrophysiology or by measuring calcium influx in response to a depolarizing stimulus like high extracellular potassium.
-
Issue 3: Discrepancy Between Electrophysiological and Functional Assay Results
Question: I see a clear inhibition of ANO1 currents in my patch-clamp experiments, but the effect on a functional endpoint (e.g., cell migration, proliferation) is less pronounced or different from what I expected. Why might this be?
Possible Causes and Solutions:
-
Transient vs. Sustained Inhibition: The inhibition of the ANO1 chloride current by this compound might be more effective on the transient component of the current, while the sustained component, which could be mediated by other channels, is less affected.[9]
-
Recommendation: Carefully analyze the kinetics of the chloride current in your electrophysiological recordings and how they are affected by this compound. Consider that the functional outcome you are measuring may depend on the sustained component of the chloride current, which may not be fully inhibited by this compound.
-
-
ANO1 Protein Scaffolding Function: In some contexts, particularly in cancer, the pro-proliferative or pro-migratory role of ANO1 may not solely depend on its ion channel activity but also on its function as a scaffolding protein that interacts with other signaling molecules.[2]
-
Recommendation: To distinguish between channel-dependent and -independent functions of ANO1, compare the effects of this compound with those of T16Ainh-A01 (a pure channel blocker) and with siRNA-mediated knockdown of ANO1. If knockdown produces a stronger phenotype than the channel blockers, it suggests a role for the ANO1 protein beyond its channel function.
-
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target | IC50 | Cell Line/System | Reference |
| TMEM16A/ANO1 | 2.1 µM | TMEM16A-expressing FRT cells | [1][7] |
| Calcium-activated chloride channel (CaCC) | ~10 µM | Human bronchial and intestinal cells | [7] |
Table 2: Reported Off-Target Effects and Effective Concentrations
| Off-Target Effect | Effective Concentration | Experimental System | Reference |
| Vasorelaxation (Chloride-independent) | 0.1 - 10 µM | Rodent resistance arteries | [4][5] |
| Inhibition of Voltage-Dependent Calcium Channels (VDCCs) | Concentration-dependent | A7r5 cells | [4][5] |
| Reduction of ANO1 Protein Levels | 10 µM (after 72h) | Te11 and FaDu cells | [3] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Measuring ANO1 Current Inhibition
Objective: To measure the direct inhibitory effect of this compound on ANO1 chloride currents.
Methodology:
-
Cell Preparation: Use a cell line endogenously expressing ANO1 or a cell line stably transfected with an ANO1 expression vector (e.g., HEK293 cells). Culture the cells on glass coverslips suitable for patch-clamp recording.
-
Solutions:
-
External (Bath) Solution (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NMDG-OH).
-
Internal (Pipette) Solution (in mM): 140 NMDG-Cl, 1 MgCl2, 5 EGTA, 10 HEPES, and a calculated amount of CaCl2 to achieve the desired free Ca2+ concentration to activate ANO1 (e.g., 1 µM).
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the membrane potential at -60 mV.
-
Apply voltage steps or ramps (e.g., from -100 mV to +100 mV) to elicit ANO1 currents.
-
Record a stable baseline current in the external solution containing the vehicle (e.g., 0.1% DMSO).
-
Perfuse the external solution containing various concentrations of this compound and record the resulting currents.
-
Wash out the inhibitor to check for reversibility.
-
-
Data Analysis: Measure the current amplitude at a specific voltage (e.g., +80 mV) before and after the application of this compound. Plot the percentage of inhibition as a function of the inhibitor concentration to determine the IC50 value.
Protocol 2: Western Blotting for Assessing ANO1 Protein Degradation
Objective: To determine if this compound treatment leads to a reduction in total ANO1 protein levels.
Methodology:
-
Cell Treatment: Seed cells in a multi-well plate and treat with different concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ANO1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensity for ANO1 and a loading control (e.g., β-actin or GAPDH). Normalize the ANO1 band intensity to the loading control to determine the relative change in ANO1 protein levels after treatment.
Protocol 3: Cell Viability Assay (MTT or CCK-8)
Objective: To assess the effect of this compound on cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay Procedure (MTT):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Assay Procedure (CCK-8):
-
Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at a wavelength of 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability as a function of this compound concentration to determine the IC50 for cell viability.
Visualizations
Caption: Mechanisms of ANO1 inhibition and potential artifacts of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. karger.com [karger.com]
- 2. benchchem.com [benchchem.com]
- 3. Small Molecule-facilitated Degradation of ANO1 Protein: A NEW TARGETING APPROACH FOR ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New selective inhibitors of calcium-activated chloride channels … T16Ainh-A01, this compound and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
CaCCinh-A01 stability and degradation in experiments
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of CaCCinh-A01 in experimental settings. It includes frequently asked questions, troubleshooting advice, and summarized data to ensure the effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and its stock solutions?
A1: Proper storage is crucial to maintain the integrity of this compound. Follow these guidelines based on manufacturer recommendations:
-
Solid Powder: Store at -20°C upon receipt.[1][2][3] When stored correctly, the solid compound is stable for at least three to four years.[2][4]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[5] Under these conditions, stock solutions are stable for up to one year.[5] For shorter-term storage (up to one month), -20°C is acceptable.[5]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound has specific solubility characteristics:
-
DMSO: Soluble up to 100 mM.[1][6] Some suppliers note solubility up to 69 mg/mL (198.6 mM), but recommend using fresh, moisture-free DMSO for best results.[5]
-
Ethanol: Soluble to 10 mM, which may require gentle warming.[1][6]
-
Aqueous Solutions: The compound is generally considered insoluble in water.[5] For experiments in aqueous buffers like PBS, a 1:2 mixture of DMSO:PBS (pH 7.2) has been used, achieving a solubility of approximately 0.3 mg/ml.[4]
Q3: What is the primary mechanism of action for this compound?
A3: this compound is an inhibitor of calcium-activated chloride channels (CaCC), with a notable inhibitory effect on the TMEM16A (anoctamin-1) channel.[1][7][8] Its IC50 value for TMEM16A is approximately 2.1 µM, while for general CaCC currents, it is around 10 µM.[1][6]
Q4: Does this compound itself degrade, or does it cause the degradation of other molecules?
A4: A key aspect of this compound's biological activity is its ability to induce the degradation of its target protein, ANO1 (TMEM16A).[9][10] It promotes the ubiquitination and subsequent proteasomal degradation of ANO1, which is associated with the endoplasmic reticulum.[9] This effect, rather than the chemical instability of the inhibitor itself, is a critical consideration for interpreting long-term cell-based assays (e.g., proliferation studies over multiple days).[9]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or weaker-than-expected inhibitory activity.
-
Possible Cause 1: Compound Degradation. Improper storage, especially of stock solutions (e.g., storage at 4°C or repeated freeze-thaw cycles), can lead to reduced potency.
-
Solution: Always prepare fresh dilutions from a properly stored, frozen aliquot of your stock solution for each experiment. Avoid using old stock solutions.
-
-
Possible Cause 2: Solubility Issues. Precipitation of the compound in your aqueous experimental media can drastically lower the effective concentration.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your experimental system. The final DMSO concentration should typically be kept below 0.1%.[11] If you observe any precipitate in your media after adding the compound, the concentration is likely too high for the aqueous environment.
-
Issue 2: Unexpected or off-target effects observed in the experiment.
-
Possible Cause: Lack of Selectivity. While this compound is a known TMEM16A inhibitor, studies have shown it can have other effects. For example, it can induce vasorelaxation in a manner independent of chloride channels and may affect other ion channels or calcium signaling pathways.[11] Some reports indicate that many TMEM16A inhibitors can alter intracellular calcium handling, which could lead to indirect effects.[12]
-
Solution: Include appropriate controls to validate that the observed effect is due to the inhibition of the intended target. This could involve using a structurally different TMEM16A inhibitor, performing experiments in cell lines that do not express TMEM16A, or using RNAi to knock down TMEM16A and see if it phenocopies the effect of this compound.[8]
-
Issue 3: Loss of ANO1/TMEM16A protein expression after prolonged treatment.
-
Possible Cause: Induced Proteasomal Degradation. This is a known mechanism of action for this compound.[9][10] The compound has been shown to reduce ANO1 protein levels in a time-dependent manner, an effect that is preventable by co-treatment with a proteasome inhibitor like MG132.[9]
-
Solution: If your experiment requires the presence of the ANO1 protein, consider shorter treatment times. If you are studying the long-term effects of channel inhibition, be aware that protein loss, not just channel blocking, is a significant factor. You can confirm this mechanism by performing a Western blot for ANO1 protein levels following treatment.
-
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molecular Weight | 347.43 g/mol | [1][3] |
| IC50 (TMEM16A) | ~2.1 µM | [1][5][6] |
| IC50 (General CaCC) | ~10 µM | [1][5][6] |
| Solubility in DMSO | Up to 100 mM | [1][6] |
| Solubility in Ethanol | Up to 10 mM (with gentle warming) | [1][6] |
| Storage (Solid) | -20°C (Stable for ≥ 3 years) | [2][5] |
| Storage (Stock in DMSO) | -80°C (Stable for ~1 year) or -20°C (Stable for ~1 month) | [5] |
Experimental Protocols & Visualizations
Protocol 1: Assessment of this compound Effect on ANO1 Protein Stability
This protocol is adapted from studies investigating the this compound-induced degradation of ANO1.[9]
-
Cell Culture: Plate ANO1-expressing cells (e.g., Te11, FaDu) and grow to desired confluency.
-
Treatment: Treat cells with 10 µM this compound or a vehicle control (e.g., 0.1% DMSO) for various time points (e.g., 0, 24, 48, 72 hours).
-
Control for Proteasomal Degradation: In a parallel set of experiments, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against ANO1.
-
Use an antibody against a loading control (e.g., tubulin, GAPDH) to ensure equal protein loading.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.
-
-
Analysis: Quantify the band intensities to determine the relative level of ANO1 protein at each time point compared to the vehicle control. A decrease in ANO1 protein levels with this compound treatment, which is rescued by MG132, confirms proteasomal degradation.
Caption: Workflow for assessing this compound's effect on ANO1 protein degradation.
This compound-Induced ANO1 Degradation Pathway
The diagram below illustrates the signaling pathway by which this compound leads to the degradation of the ANO1 protein.
Caption: this compound facilitates ubiquitination and proteasomal degradation of ANO1.
Troubleshooting Logic for Unexpected Results
Use this flowchart to diagnose potential issues when your experimental results with this compound are not as expected.
Caption: A logical flowchart for troubleshooting common this compound experimental issues.
References
- 1. rndsystems.com [rndsystems.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Calcium-activated Chloride Channel Inhibitor, this compound The Calcium-activated Chloride Channel Inhibitor, this compound controls the biological activity of Calcium-activated Chloride Channel. | Sigma-Aldrich [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Calcium-activated Chloride Channels | Tocris Bioscience [tocris.com]
- 7. Molecular mechanism of this compound inhibiting TMEM16A channel [pubmed.ncbi.nlm.nih.gov]
- 8. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule-facilitated Degradation of ANO1 Protein: A NEW TARGETING APPROACH FOR ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. New selective inhibitors of calcium-activated chloride channels … T16Ainh-A01, this compound and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of inhibitors of the anoctamin-1 chloride channel (transmembrane member 16A, TMEM16A) reveals indirect mechanisms involving alterations in calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting CaCCinh-A01 Experiments
Welcome to the technical support center for CaCCinh-A01, a widely used inhibitor of calcium-activated chloride channels (CaCCs), particularly TMEM16A (Anoctamin-1). This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is recognized as an efficient blocker of the TMEM16A calcium-activated chloride channel.[1] Its inhibitory mechanism involves binding to a pocket located above the channel's pore. This binding not only physically obstructs the pore but also leads to its collapse.[1] The carboxyl and amide oxygen atoms of this compound are key sites for its interaction with TMEM16A.[1]
Q2: At what concentration should I use this compound?
A2: The effective concentration of this compound is cell-type and experiment-dependent. The IC₅₀ for TMEM16A is approximately 2.1 µM, while for general CaCC currents, it is around 10 µM.[2][3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. For instance, in studies with cardiac fibroblasts, 30 µM this compound has been used to significantly repress cell proliferation, migration, and collagen secretion.[4] In HT-29 colon cancer cells, a concentration of 30 µM was also used to inhibit proliferation.[5]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO at concentrations of up to 50 mg/mL. For in vivo experiments, a stock solution in DMSO can be further diluted in vehicles like a mixture of PEG300, Tween-80, and saline.[3] It is recommended to prepare fresh working solutions for in vivo studies on the day of use.[3] Stock solutions can be stored at -20°C for one year or -80°C for two years.[3] If precipitation occurs upon preparation, gentle heating and/or sonication can aid in dissolution.[3]
Troubleshooting Guide
Issue 1: No observable effect of this compound in my experiment.
This is a common issue that can arise from several factors, ranging from experimental setup to the biological system itself. Follow this guide to troubleshoot the problem.
1.1 Verify Compound Integrity and Concentration
-
Question: Is my this compound stock solution correctly prepared and stored?
-
Answer: Improper storage or repeated freeze-thaw cycles can lead to compound degradation. Ensure your stock solution is stored at -20°C or -80°C and protected from light. Prepare fresh dilutions for each experiment from a stable stock. To confirm the compound's activity, consider using a positive control cell line known to be sensitive to this compound.
-
-
Question: Is the final concentration of this compound in my assay sufficient?
1.2 Assess the Biological System
-
Question: Does my cell type express this compound's target, TMEM16A?
-
Answer: The effect of this compound is dependent on the presence of its target. Verify TMEM16A expression in your cells at both the mRNA and protein levels using techniques like qPCR or Western blotting. It's important to note that in some tissues, like airway and intestinal epithelia, TMEM16A may only be a minor component of the total CaCC conductance.[6][7]
-
-
Question: Could the intracellular calcium concentration be affecting the inhibitor's efficacy?
-
Answer: The inhibitory effect of some TMEM16A blockers can be inversely proportional to the intracellular calcium concentration.[8] High levels of intracellular calcium may reduce the apparent potency of this compound.[8] Consider measuring or buffering intracellular calcium to a known concentration to standardize your experimental conditions.
-
1.3 Consider Off-Target Effects and Experimental Conditions
-
Question: Could this compound be acting on other channels in my system?
-
Answer: this compound and other related inhibitors have been shown to have poor selectivity in some tissues, such as vascular tissue, where they can induce vasorelaxation even in the absence of a chloride gradient.[9][10] It has also been reported to inhibit voltage-dependent Ca²⁺ channels (VDCCs) in A7r5 cells.[9] Be aware of these potential off-target effects when interpreting your results.
-
-
Question: Are the ionic conditions of my experiment optimal?
Experimental Protocols & Data
Cell Proliferation Assay (Using CCK-8)
This protocol is adapted for assessing the effect of this compound on the proliferation of a cell line like HT-29.[5]
Methodology:
-
Seed cells in a 96-well plate at a density of 1.0 × 10⁵ cells/well in 100 µL of culture medium.
-
Incubate the cells in a CO₂ incubator at 37°C for 24 hours to allow for cell attachment.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 30 µM) or a vehicle control (e.g., 0.1% DMSO).
-
Incubate the treated cells for the desired time period (e.g., 24, 48 hours).
-
Add 10 µL of the Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to the vehicle control.
| Treatment Group | Concentration (µM) | Cell Viability (%) after 48h (Example Data) |
| Vehicle Control | 0 (0.1% DMSO) | 100 |
| This compound | 10 | 75 |
| This compound | 30 | 40 |
Whole-Cell Patch-Clamp Electrophysiology
This protocol is a generalized method to measure the effect of this compound on TMEM16A currents.
Methodology:
-
Culture cells expressing TMEM16A on glass coverslips.
-
Use a patch-clamp amplifier and data acquisition system.
-
Prepare an extracellular (bath) solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4.
-
Prepare an intracellular (pipette) solution containing (in mM): 140 CsCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and a calculated amount of CaCl₂ to achieve the desired free Ca²⁺ concentration (e.g., 100 nM), pH 7.2.
-
Establish a whole-cell recording configuration.
-
Apply voltage steps (e.g., from -100 mV to +100 mV) to elicit TMEM16A currents.
-
Perfuse the cell with the bath solution containing this compound at the desired concentration.
-
Record the currents again and compare the current amplitude before and after inhibitor application.
| Parameter | Value |
| Holding Potential | -60 mV |
| Voltage Steps | -100 mV to +100 mV in 20 mV increments |
| Pipette Resistance | 3-5 MΩ |
| Data Acquisition | pCLAMP or similar software |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibition of the TMEM16A channel.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting experiments with this compound.
References
- 1. Molecular mechanism of this compound inhibiting TMEM16A channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. karger.com [karger.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. TMEM16A inhibitors reveal TMEM16A as a minor component of calcium-activated chloride channel conductance in airway and intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New selective inhibitors of calcium-activated chloride channels … T16Ainh-A01, this compound and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation and Inhibition of TMEM16A Calcium-Activated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation and Inhibition of TMEM16A Calcium-Activated Chloride Channels | PLOS One [journals.plos.org]
Validation & Comparative
A Head-to-Head Comparison of ANO1 Inhibitors: CaCCinh-A01 vs. T16Ainh-A01
For Immediate Release – This guide provides a comprehensive comparison of two widely used small-molecule inhibitors of the Anoctamin-1 (ANO1) calcium-activated chloride channel, CaCCinh-A01 and T16Ainh-A01. The information herein is curated for researchers, scientists, and drug development professionals to facilitate informed decisions in targeting ANO1 for preclinical research.
Anoctamin-1 (ANO1), also known as TMEM16A, is a crucial player in various physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability.[1] Its dysregulation has been implicated in numerous diseases, most notably in the proliferation and metastasis of various cancers, making it a significant therapeutic target.[1][2] Both this compound and T16Ainh-A01 are instrumental in studying the roles of ANO1, yet they exhibit distinct mechanistic and functional profiles.
Quantitative Data Summary: Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The following table summarizes the reported IC50 values for this compound and T16Ainh-A01 against ANO1. It is important to note that these values can vary based on the specific cell system and experimental methodology employed.
| Inhibitor | IC50 for ANO1 Inhibition | Cell System / Method |
| T16Ainh-A01 | ~1 µM - 1.8 µM | TMEM16A-mediated chloride currents[3][4] |
| This compound | 2.1 µM | TMEM16A[3][5] |
| ~8 µM | Cell viability in ANO1-amplified breast cancer cells[3][6] | |
| 10 µM | Calcium-activated chloride channel (CaCC)[3][5] |
Based on the available data, T16Ainh-A01 generally exhibits a higher potency for direct ANO1 channel inhibition compared to this compound.
Mechanism of Action: A Tale of Two Distinct Inhibitors
While both compounds effectively block the ANO1 chloride channel, their underlying mechanisms are fundamentally different, leading to divergent downstream effects.[3]
T16Ainh-A01 acts as a direct channel blocker. It physically obstructs the pore of the ANO1 channel, thereby inhibiting the flow of chloride ions.[3] Crucially, its action is primarily functional, as it does not alter the total protein levels of ANO1 within the cell.[3][7]
This compound , in contrast, possesses a dual mechanism of action. It not only inhibits the channel's activity but also promotes the degradation of the ANO1 protein.[3][7] This is achieved by facilitating the endoplasmic reticulum-associated proteasomal degradation of ANO1.[3][8] This dual action makes this compound a functionally distinct inhibitor.
References
- 1. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
- 2. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Calcium-activated chloride channel ANO1 promotes breast cancer progression by activating EGFR and CAMK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Small Molecule-facilitated Degradation of ANO1 Protein: A NEW TARGETING APPROACH FOR ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CaCCinh-A01 and MONNA as TMEM16A Inhibitors
For researchers in pharmacology and drug development, the selection of specific and potent molecular probes is paramount. This guide provides a detailed comparison of two widely used inhibitors of the Calcium-Activated Chloride Channel (CaCC) TMEM16A (Anoctamin-1), CaCCinh-A01 and MONNA. TMEM16A is a crucial protein involved in a variety of physiological processes, including smooth muscle contraction, epithelial fluid secretion, and neuronal signaling, making it a significant target for therapeutic intervention in conditions such as hypertension, cystic fibrosis, and asthma.
Quantitative Comparison of Inhibitory Potency and Selectivity
The inhibitory activities of this compound and MONNA against their primary target, TMEM16A, and other ion channels are summarized below. The data, presented as half-maximal inhibitory concentrations (IC50), are compiled from various studies. It is important to note that experimental conditions can influence these values.
| Target | This compound (IC50) | MONNA (IC50) | References |
| Primary Target | |||
| TMEM16A (human) | 2.1 µM | 1.27 µM | |
| TMEM16A (Xenopus laevis) | - | 0.08 µM | [1][2] |
| General CaCC | ~10 µM | - | |
| Off-Target Selectivity | |||
| Bestrophin-1 | Not appreciably blocked | Not appreciably blocked (at 10-30 µM) | [1][2] |
| CLC2 | Not appreciably blocked | Not appreciably blocked (at 10-30 µM) | [1][2] |
| CFTR | No inhibition | Not appreciably blocked (at 10-30 µM) | [1][2] |
| CaMKII | No inhibition | - | |
| Voltage-Dependent Calcium Channels (VDCCs) | Inhibition observed | - | [3][4] |
| Potassium Channels (K+) | Possible indirect effects | Potential activation (at 10 µM) | [3][4] |
Selectivity Profile: A Deeper Dive
While both compounds are effective inhibitors of TMEM16A, their selectivity profiles exhibit notable differences and some shared off-target concerns.
MONNA is characterized by its high potency, particularly against the Xenopus ortholog of TMEM16A, with an IC50 of 0.08 µM.[1][2] Importantly, studies have shown that MONNA does not significantly inhibit other key chloride channels, including bestrophin-1, CLC2, and CFTR, at concentrations up to 30 µM, suggesting a good degree of selectivity within the chloride channel family.[1][2] However, some research indicates that at higher concentrations (10 µM), MONNA can induce membrane hyperpolarization, potentially through the activation of potassium channels.[3][4] Furthermore, its ability to cause vasorelaxation in a manner independent of the chloride gradient raises questions about its specific mechanism in vascular tissues.[3][4]
This compound demonstrates a lower potency for TMEM16A compared to MONNA, with an IC50 of approximately 2.1 µM for the human channel. While it has been reported to not affect CaMKII and CFTR, its selectivity is a significant concern. Multiple studies have highlighted that this compound can inhibit voltage-dependent calcium channels (VDCCs).[3][4] Similar to MONNA, this compound's vasorelaxant properties are not dependent on the transmembrane chloride gradient, suggesting off-target effects in smooth muscle cells.[3][4]
Experimental Methodologies
The determination of the inhibitory potency and selectivity of these compounds typically relies on robust electrophysiological techniques. A common experimental workflow is outlined below.
Detailed Protocol for Whole-Cell Patch-Clamp Electrophysiology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured and stably or transiently transfected with a plasmid encoding human TMEM16A.
-
Electrophysiological Recording: The whole-cell patch-clamp technique is employed to measure ion channel currents. Pipettes are filled with an internal solution containing a known concentration of free Ca2+ to activate TMEM16A.
-
Compound Application: Cells are perfused with an external solution containing increasing concentrations of this compound or MONNA.
-
Data Acquisition and Analysis: The inhibition of the TMEM16A-mediated chloride current is measured at each compound concentration. A dose-response curve is then generated to calculate the IC50 value.
TMEM16A Signaling Pathways
The inhibition of TMEM16A can impact several downstream signaling pathways implicated in cell growth, proliferation, and inflammation. Understanding these pathways is crucial for interpreting the functional consequences of TMEM16A blockade.
TMEM16A has been shown to modulate several critical signaling cascades. It can influence the Epidermal Growth Factor Receptor (EGFR) pathway and the downstream Calmodulin-dependent protein kinase II (CAMKII). Additionally, TMEM16A can activate the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Ras-Raf-MEK-ERK1/2 axis, which is a central regulator of cell proliferation. Furthermore, TMEM16A is linked to the activation of the NF-κB pathway, a key player in inflammatory responses.
Conclusion
Both this compound and MONNA are valuable tools for studying the function of TMEM16A. MONNA offers higher potency and better-documented selectivity against other chloride channels. However, the potential for off-target effects on potassium channels at higher concentrations should be considered. This compound, while less potent, has also been widely used, but its off-target activity on VDCCs warrants careful consideration in experimental design and data interpretation. The choice between these inhibitors should be guided by the specific experimental context, the required potency, and the potential for confounding off-target effects in the biological system under investigation. For applications demanding high specificity for TMEM16A over other ion channels, MONNA may be the preferred compound, used at the lowest effective concentration. For both inhibitors, it is crucial to perform appropriate control experiments to rule out contributions from off-target effects.
References
- 1. MONNA, a potent and selective blocker for transmembrane protein with unknown function 16/anoctamin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New selective inhibitors of calcium-activated chloride channels … T16Ainh-A01, this compound and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? [pubmed.ncbi.nlm.nih.gov]
Ani9 vs. CaCCinh-A01: A Comparative Guide to ANO1 Inhibition
For researchers, scientists, and drug development professionals investigating the role of the calcium-activated chloride channel Anoctamin-1 (ANO1/TMEM16A), the choice of a selective inhibitor is critical. This guide provides an objective comparison of two widely used small-molecule inhibitors, Ani9 and CaCCinh-A01, highlighting their distinct mechanisms of action, potency, and selectivity to aid in the selection of the most appropriate tool for specific ANO1 studies.
At the forefront of ANO1 research, both Ani9 and this compound have emerged as valuable pharmacological probes. However, their divergent molecular actions necessitate a careful consideration of experimental goals. While both effectively block ANO1 channel activity, their downstream consequences on the ANO1 protein and cellular signaling pathways differ significantly.
Executive Summary of Key Differences
| Feature | Ani9 | This compound |
| Primary Mechanism | Direct channel block | Channel inhibition & protein degradation |
| ANO1 Potency (IC50) | ~77 nM[1][2] | ~2.1 - 10 µM[3][4] |
| Selectivity | High for ANO1 over ANO2[1][5] | Less characterized, may have off-target effects on Ca2+ signaling[6] |
| Effect on ANO1 Protein | No change in protein levels | Promotes proteasomal degradation[3][7][8] |
| Effect on Intracellular Ca2+ | Negligible effect[1][5][6] | May interfere with intracellular calcium signaling[6] |
| Anti-proliferative Effect | Weak in some cancer cell lines[2] | More profound in ANO1-dependent cancers[3][7][9] |
Mechanism of Action: A Tale of Two Inhibitors
The most fundamental difference between Ani9 and this compound lies in their mechanism of action. Ani9 functions as a potent and selective direct blocker of the ANO1 channel, preventing the flow of chloride ions without affecting the total cellular levels of the ANO1 protein.[1][3] In contrast, this compound exhibits a dual mechanism. It not only inhibits the channel's ion conductance but also facilitates the degradation of the ANO1 protein via the endoplasmic reticulum-associated proteasomal pathway.[3][7][8] This reduction in total ANO1 protein levels gives this compound a more pronounced anti-proliferative effect in cancer cell lines where the presence of the ANO1 protein itself, not just its channel activity, is crucial for survival.[3][7]
Potency and Selectivity
Ani9 is a significantly more potent inhibitor of ANO1, with a reported half-maximal inhibitory concentration (IC50) of approximately 77 nM.[1][2] In contrast, the IC50 for this compound's inhibition of ANO1 channel activity is in the micromolar range, around 2.1 µM to 10 µM depending on the experimental system.[3][4]
A key advantage of Ani9 is its high selectivity for ANO1 over its close homolog ANO2.[1][5] This is a critical consideration for studies aiming to dissect the specific roles of ANO1. This compound's selectivity profile is less well-defined, and some studies suggest it may have off-target effects, including interference with intracellular calcium signaling, which could complicate data interpretation.[6] Notably, Ani9 has been shown to have a negligible effect on intracellular calcium signaling.[1][5][6]
Impact on Cellular Processes
The differing mechanisms of these inhibitors lead to distinct effects on cellular processes, particularly cell proliferation. Because this compound reduces the total amount of ANO1 protein, it is often more effective at inhibiting the proliferation of cancer cells that are dependent on ANO1 for survival.[3][7][9] The physical presence of the ANO1 protein, beyond its channel function, appears to be important in certain cancer signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathways.[3] Ani9, which only blocks channel activity, has shown weaker anti-proliferative effects in some cancer cell lines.[2]
Experimental Protocols
To aid in the design of comparative studies, detailed methodologies for key experiments are provided below.
Whole-Cell Patch-Clamp Assay for ANO1 Channel Activity
This technique directly measures the ion currents flowing through the ANO1 channel, allowing for a precise assessment of inhibitor potency.
-
Cell Preparation: Use HEK293 cells transfected with ANO1 or cancer cell lines with endogenous ANO1 expression.
-
Electrode and Solutions:
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 1 MgCl2, 4 MgATP, 10 HEPES (pH 7.2 with CsOH). Free Ca2+ concentration is adjusted to the desired level.
-
External (Bath) Solution (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 1 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES (pH 7.4 with NMDG-OH).
-
-
Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the membrane potential at -60 mV.
-
Apply voltage steps or ramps (e.g., -100 mV to +100 mV) to elicit ANO1 currents.
-
Activate ANO1 channels by including a specific free calcium concentration in the pipette solution or by applying an agonist like ATP to the bath solution.
-
Establish a baseline current with the vehicle (e.g., DMSO).
-
Perfuse the external solution containing increasing concentrations of the inhibitor (Ani9 or this compound).
-
Record the steady-state current at each concentration to determine the IC50 value.
-
YFP-Based Halide Influx Assay for High-Throughput Screening
This cell-based assay provides a robust method for screening and characterizing ANO1 inhibitors in a high-throughput format.
-
Cell Line: Fischer Rat Thyroid (FRT) or HEK293 cells stably co-expressing human ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP) mutant (e.g., YFP-F46L/H148Q/I152L).
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to reach confluence.
-
Wash the cells with a halide-free buffer (e.g., containing NaNO3).
-
Incubate the cells with varying concentrations of the inhibitor or vehicle for a specified time (e.g., 20 minutes).
-
Measure the baseline YFP fluorescence using a plate reader.
-
Add a buffer containing iodide (I-) and an ANO1 activator (e.g., ATP) to stimulate iodide influx.
-
Monitor the quenching of YFP fluorescence over time. The rate of quenching is proportional to ANO1 activity.
-
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Calcium-activated Chloride Channel Inhibitor, this compound The Calcium-activated Chloride Channel Inhibitor, this compound controls the biological activity of Calcium-activated Chloride Channel. | 407587-33-1 [sigmaaldrich.com]
- 5. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of inhibitors of the anoctamin-1 chloride channel (transmembrane member 16A, TMEM16A) reveals indirect mechanisms involving alterations in calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small Molecule-facilitated Degradation of ANO1 Protein: A NEW TARGETING APPROACH FOR ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating CaCCinh-A01 Effects: A Comparative Guide with siRNA Knockdown of TMEM16A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key methodologies for studying the function of the calcium-activated chloride channel (CaCC) TMEM16A (also known as Anoctamin 1 or ANO1): pharmacological inhibition with CaCCinh-A01 and genetic knockdown using small interfering RNA (siRNA). Understanding the nuances, strengths, and limitations of each approach is critical for accurately interpreting experimental data and advancing drug discovery efforts targeting TMEM16A-related pathologies.
At a Glance: this compound vs. TMEM16A siRNA
| Feature | This compound | siRNA Knockdown of TMEM16A |
| Mechanism of Action | Pharmacological inhibitor that blocks the TMEM16A channel pore. May also promote protein degradation. | Post-transcriptional gene silencing, leading to reduced TMEM16A protein expression. |
| Specificity | Potential for off-target effects on other ion channels and intracellular calcium signaling.[1] | Highly specific to the TMEM16A mRNA sequence, minimizing off-target effects. |
| Temporal Control | Rapid and reversible inhibition. | Slower onset of action and less readily reversible, dependent on protein turnover rates. |
| Application | Acute functional studies, high-throughput screening. | Validating on-target effects of pharmacological agents, long-term functional studies. |
Comparative Performance Data
The following tables summarize quantitative data from studies investigating the effects of this compound and TMEM16A siRNA on key cellular processes.
Table 1: Effect on TMEM16A-mediated Chloride Current
| Intervention | Cell Type | Effect on CaCC Current | Reference |
| 30 µM this compound | Human Bronchial Epithelial Cells | Strong inhibition of total CaCC current. | [2] |
| TMEM16A siRNA | Human Bronchial Epithelial Cells | Primarily inhibited the early, transient component of the CaCC current. | [2] |
Table 2: Effect on Cell Proliferation
| Intervention | Cell Type | Quantitative Effect | Reference |
| This compound (15.48 µM IC50 at 72h) | HT-29 (Human Colon Cancer) | Dose- and time-dependent reduction in cell viability.[3][4] | [3][4] |
| This compound (30 µM) | Rat Cardiac Fibroblasts | Significant repression of cell proliferation.[5] | [5] |
| TMEM16A siRNA | SMMC-7721 (Human Hepatocellular Carcinoma) | Significantly attenuated cell proliferation after 48 hours.[6] | [6] |
Table 3: Effect on MAPK Signaling Pathway
| Intervention | Cell Type | Effect on MAPK Signaling | Reference |
| TMEM16A siRNA | SMMC-7721 (Human Hepatocellular Carcinoma) | Reduction of p38 and ERK1/2 activation.[6][7] | [6][7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
TMEM16A-Mediated Signaling Pathway
Caption: TMEM16A signaling cascade.
Experimental Workflow: Validating this compound with siRNA
Caption: Workflow for validation.
Detailed Experimental Protocols
Cell Proliferation Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[2][7][8][9][10]
Materials:
-
Cells of interest
-
96-well culture plates
-
Complete culture medium
-
This compound (and vehicle control, e.g., DMSO)
-
TMEM16A siRNA and non-targeting control siRNA
-
Transfection reagent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment:
-
This compound: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
siRNA Knockdown: Transfect cells with TMEM16A siRNA or a non-targeting control siRNA according to the manufacturer's protocol. After 24-48 hours, replace the medium.
-
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
-
Data Analysis: Subtract the background absorbance from all readings. Cell viability is expressed as a percentage of the control group.
Analysis of MAPK Signaling (Western Blot)
This protocol is a standard Western blot procedure for analyzing protein phosphorylation.[6][11][12][13][14][15][16]
Materials:
-
Treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-TMEM16A, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Conclusion
Both this compound and TMEM16A siRNA are valuable tools for investigating the role of TMEM16A in cellular physiology and disease. This compound is useful for acute and high-throughput studies, but its potential for off-target effects necessitates careful validation. siRNA-mediated knockdown offers high specificity and is the gold standard for confirming that the observed effects of a pharmacological inhibitor are indeed due to its action on the intended target. A combined approach, where the effects of this compound are validated by TMEM16A siRNA knockdown, provides the most robust and reliable data for understanding the function of this important ion channel. Researchers should carefully consider the specific experimental question and the inherent characteristics of each method when designing their studies.
References
- 1. New selective inhibitors of calcium-activated chloride channels … T16Ainh-A01, this compound and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. GlyH-101 and this compound Inhibited HT-29 Proliferation by Activating the Mitochondrial Apoptosis Pathway and Arresting the Cell Cycle | Anticancer Research [ar.iiarjournals.org]
- 4. GlyH-101 and this compound Inhibited HT-29 Proliferation by Activating the Mitochondrial Apoptosis Pathway and Arresting the Cell Cycle | Anticancer Research [ar.iiarjournals.org]
- 5. Effects of the Calcium-Activated Chloride Channel Inhibitors T16Ainh-A01 and this compound on Cardiac Fibroblast Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. chondrex.com [chondrex.com]
- 11. benchchem.com [benchchem.com]
- 12. 3.4. Western Blotting and Detection [bio-protocol.org]
- 13. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MAPK Family Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
Control Experiments for CaCCinh-A01 Off-Target Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
CaCCinh-A01 is a widely utilized small molecule inhibitor of the calcium-activated chloride channel (CaCC) TMEM16A (also known as Anoctamin 1 or ANO1). While it serves as a valuable tool in studying the physiological roles of TMEM16A, accumulating evidence suggests the presence of significant off-target effects. This guide provides a comparative analysis of this compound and alternative inhibitors, supported by experimental data and detailed protocols to aid researchers in designing robust control experiments.
Executive Summary
This guide outlines the known off-target effects of this compound, primarily its induction of vasorelaxation independent of chloride channel activity and its unique ability to promote the degradation of the ANO1 protein. We compare its performance with T16Ainh-A01, another commonly used TMEM16A inhibitor with its own distinct off-target profile, and DFBTA, a more potent and selective next-generation inhibitor. The provided experimental protocols offer a framework for researchers to independently verify and control for these off-target effects in their own experimental systems.
Data Presentation: Inhibitor Specificity and Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against their intended target (TMEM16A/ANO1) and known off-targets. This quantitative data is crucial for assessing the selectivity of each compound.
| Compound | Target | IC50 | Off-Target | IC50 / Effect | Reference |
| This compound | TMEM16A/ANO1 | 2.1 µM | General CaCCs | 10 µM | [1] |
| Vasorelaxation | Chloride-independent | [2] | |||
| ANO1 Protein | Induces degradation | [3][4] | |||
| T16Ainh-A01 | TMEM16A/ANO1 | ~1 µM | L-type Ca2+ Channels | Inhibition noted at 1 µM | [2][5] |
| Vasorelaxation | Chloride-independent | [2] | |||
| DFBTA | TMEM16A/ANO1 | 24 nM | ANO2 | 8.7 µM | |
| hERG | > 30 µM |
Mandatory Visualization
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known signaling pathways affected by this compound and its alternatives, as well as their distinct mechanisms of action at the cellular level.
References
- 1. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New selective inhibitors of calcium-activated chloride channels … T16Ainh-A01, this compound and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Small Molecule-facilitated Degradation of ANO1 Protein: A NEW TARGETING APPROACH FOR ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Calcium-Activated Chloride Channel (CaCC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of commonly used inhibitors of Calcium-Activated Chloride Channels (CaCCs), with a primary focus on the well-characterized channel ANO1 (TMEM16A). The following analysis is based on published experimental data to facilitate informed decisions in research and development.
Data Presentation: Quantitative Comparison of CaCC Inhibitors
The intrinsic potency of CaCC inhibitors is a critical determinant of their pharmacological activity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce CaCC-mediated chloride current by 50%. The following table summarizes the IC50 values for several common CaCC inhibitors. It is important to note that these values have been determined in various cell types and using different assay systems, which can influence the apparent potency.
| Inhibitor | Target(s) | IC50 (µM) | Cell Line / System | Assay Type | Reference(s) |
| T16Ainh-A01 | ANO1/TMEM16A | ~1 | FRT cells expressing human ANO1 | YFP-halide influx | [1] |
| 1.5 | HEK293 cells expressing human TMEM16A | Whole-cell patch clamp | [2] | ||
| CaCCinh-A01 | CaCC / ANO1 | ~10 | HT-29 cells | YFP-halide influx | [3] |
| 2.1 | FRT cells expressing human ANO1 | Short-circuit current | [1] | ||
| 1.7 | HEK293 cells expressing human TMEM16A | Whole-cell patch clamp | [2] | ||
| MONNA | ANO1/TMEM16A | 0.08 | Xenopus oocytes expressing xANO1 | Electrophysiology | [4] |
| 1.27 | HEK293 cells expressing hANO1 | Electrophysiology | [5] | ||
| Ani9 | ANO1/TMEM16A | < 3 | FRT cells expressing hANO1 | YFP-halide influx | [5] |
| Benzbromarone | ANO1/TMEM16A | 10 | HEK293 cells expressing TMEM16A | YFP-halide influx | [6] |
| Niclosamide | ANO1/TMEM16A | Not specified | Not specified | Not specified | [4] |
| Tannic Acid | ANO1/TMEM16A | ~6 | FRT cells expressing TMEM16A | Short-circuit current | [1] |
| Digallic Acid | ANO1/TMEM16A | 3.6 | FRT cells expressing TMEM16A | Short-circuit current | [1] |
| Idebenone | ANO1/TMEM16A | 9.2 | FRT cells expressing ANO1 | Apical membrane currents | |
| Niflumic Acid (NFA) | CaCC, other Cl- channels | 12 | HEK293 cells expressing human TMEM16A | Whole-cell patch clamp | [2] |
| Anthracene-9-carboxylic acid (A-9-C) | CaCC, other Cl- channels | 58 | HEK293 cells expressing human TMEM16A | Whole-cell patch clamp | [2] |
Note: The potency of some inhibitors, such as niflumic acid and A-9-C, can be voltage-dependent[2]. The selectivity of these compounds is also a critical factor, as some may inhibit other chloride channels or cellular processes[5][7]. For instance, T16Ainh-A01, this compound, and MONNA have been shown to have off-target effects on vascular smooth muscle that are independent of chloride gradients[7].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize CaCC inhibitors.
YFP-Based Halide Influx Assay for High-Throughput Screening
This cell-based fluorescence assay is a common method for high-throughput screening of ANO1/TMEM16A modulators[8][9].
-
Principle: The assay utilizes a cell line (e.g., Fischer Rat Thyroid - FRT or HEK293 cells) stably co-expressing the target CaCC (e.g., human ANO1) and a halide-sensitive Yellow Fluorescent Protein (YFP) mutant (e.g., YFP-F46L/H148Q/I152L)[8][10]. Activation of ANO1 by an agonist that increases intracellular calcium (e.g., ATP) opens the channel, allowing an influx of iodide (I⁻) from the extracellular solution. This iodide influx quenches the YFP fluorescence. Inhibitors of ANO1 will block the channel, prevent iodide influx, and thus reduce the quenching of YFP fluorescence[8][11].
-
Materials:
-
FRT or HEK293 cells stably expressing human ANO1 and YFP-F46L/H148Q/I152L.
-
96- or 384-well black, clear-bottom microplates.
-
Phosphate-buffered saline (PBS).
-
Iodide-containing solution (e.g., PBS with 140 mM NaI replacing 140 mM NaCl).
-
CaCC agonist (e.g., 100 µM ATP).
-
Test compounds (inhibitors) dissolved in an appropriate solvent (e.g., DMSO).
-
Fluorescence plate reader.
-
-
Procedure:
-
Seed the stable cell line in microplates and grow to confluence.
-
Wash the cells with PBS to remove culture medium.
-
Pre-incubate the cells with the test compounds or vehicle control for a defined period (e.g., 10-20 minutes) at room temperature or 37°C[8][11].
-
Transfer the microplate to the fluorescence plate reader and measure baseline YFP fluorescence.
-
Add the iodide-containing solution with the CaCC agonist (e.g., ATP) to each well.
-
Immediately begin kinetic reading of YFP fluorescence at regular intervals.
-
The initial rate of fluorescence quenching is calculated to determine the extent of iodide influx and, consequently, the activity of the inhibitor.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity and is considered the gold standard for characterizing the biophysical and pharmacological properties of ion channels like CaCCs[2][12].
-
Principle: A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured, allowing for electrical access to the entire cell. The voltage across the cell membrane is clamped at a specific value, and the resulting current, carried by ions flowing through open channels, is measured[13][14].
-
Materials:
-
Cells expressing the target CaCC (e.g., HEK293 cells stably expressing human TMEM16A).
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
-
Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4).
-
Intracellular (pipette) solution (e.g., containing in mM: 140 CsCl, 1 MgCl₂, 10 HEPES, and a calcium buffer like EGTA to set a specific free Ca²⁺ concentration, pH 7.2).
-
CaCC agonist (can be included in the pipette solution, e.g., a defined concentration of free Ca²⁺).
-
Test compounds (inhibitors) to be perfused into the bath solution.
-
-
Procedure:
-
Prepare cells for recording on coverslips.
-
Pull micropipettes to a resistance of 3-7 MΩ when filled with the intracellular solution[13].
-
Position the micropipette near a target cell and form a high-resistance (>1 GΩ) seal (a "gigaseal") with the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply voltage steps or ramps to elicit CaCC currents.
-
Record baseline currents in the absence of the inhibitor.
-
Perfuse the bath with the extracellular solution containing the test compound at various concentrations.
-
Record the currents in the presence of the inhibitor to determine the extent of block.
-
Analyze the current inhibition at different inhibitor concentrations to calculate the IC50 value.
-
Ussing Chamber Assay for Epithelial Chloride Secretion
The Ussing chamber technique is used to measure ion transport across intact epithelial tissues or monolayers of cultured epithelial cells[15][16].
-
Principle: An epithelial tissue or cell monolayer is mounted between two halves of a chamber, separating the apical and basolateral sides. Each chamber is filled with a physiological solution, and electrodes are used to measure the transepithelial voltage and pass a current to clamp the voltage to zero (short-circuit current, Isc). The Isc represents the net movement of ions across the epithelium[15][17].
-
Materials:
-
Ussing chamber system with amplifier and data acquisition software.
-
Epithelial tissue (e.g., mouse intestine) or cultured epithelial cell monolayers (e.g., T84 or FRT cells grown on permeable supports).
-
Physiological Ringer's solution (e.g., Krebs-bicarbonate buffer), gassed with 95% O₂/5% CO₂ and maintained at 37°C.
-
Ag/AgCl electrodes and agar (B569324) bridges.
-
Reagents to stimulate and inhibit specific transport pathways (e.g., forskolin (B1673556) to activate CFTR, bumetanide (B1668049) to inhibit the Na-K-2Cl cotransporter, and a CaCC agonist like ATP or carbachol).
-
Test compounds (inhibitors).
-
-
Procedure:
-
Mount the epithelial tissue or cell monolayer in the Ussing chamber, separating the apical and basolateral solutions.
-
Allow the tissue to equilibrate until a stable baseline short-circuit current (Isc) is achieved.
-
Optionally, inhibit other transport pathways to isolate the CaCC-mediated current.
-
Add a CaCC agonist to the appropriate chamber (apical or basolateral, depending on the receptor location) to stimulate chloride secretion, which will be measured as an increase in Isc.
-
Once a stable stimulated current is reached, add the test inhibitor to the apical or basolateral bath at increasing concentrations.
-
Record the change in Isc to determine the inhibitory effect of the compound.
-
Calculate the concentration-response curve and the IC50 value for the inhibition of agonist-stimulated chloride secretion.
-
Mandatory Visualization
The diagrams below illustrate the signaling pathway for CaCC activation, a typical experimental workflow for comparing inhibitors, and the logical framework for their evaluation.
References
- 1. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of TMEM16A currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New selective inhibitors of calcium-activated chloride channels … T16Ainh-A01, this compound and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development and validation of HTS assay for screening the calcium-activated chloride channel modulators in TMEM16A stably expressed CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Patch Clamp Protocol [labome.com]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. researchgate.net [researchgate.net]
- 15. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. physiologicinstruments.com [physiologicinstruments.com]
- 17. Ussing Chamber | What is a Ussing Chamber & How does it work? [ussingchamber.com]
CaCCinh-A01: A Superior Inhibitor of ANO1 with a Dual Mechanism of Action
For Immediate Release
A comprehensive analysis of preclinical data reveals the significant advantages of CaCCinh-A01 over other inhibitors of the Calcium-Activated Chloride Channel Anoctamin-1 (ANO1), a key therapeutic target in various cancers and other diseases. This guide provides an objective comparison of this compound's performance against other ANO1 blockers, supported by experimental data, detailed methodologies, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound distinguishes itself from other ANO1 inhibitors through its unique dual mechanism of action. Beyond functioning as a channel blocker, this compound facilitates the degradation of the ANO1 protein, leading to a more profound and sustained inhibition of ANO1-dependent cellular processes.[1][2] This dual action translates to superior efficacy in inhibiting the proliferation of cancer cells that are dependent on ANO1 for their growth and survival.[3][4] In contrast, other widely used inhibitors like T16Ainh-A01 act solely as channel blockers and do not induce protein degradation, resulting in a weaker effect on cell viability.[4][5]
Comparative Analysis of ANO1 Inhibitors
The efficacy of this compound has been benchmarked against other common ANO1 inhibitors, including T16Ainh-A01, MONNA, and Ani9. While direct head-to-head studies are limited and IC50 values can vary with the experimental system, the available data consistently underscore the unique advantages of this compound's mechanism.
Quantitative Data Summary: Inhibitory Potency
| Inhibitor | IC50 for ANO1 Inhibition | Cell System / Method | Key Distinctions |
| This compound | 2.1 µM | TMEM16A-mediated currents[2] | Induces ANO1 protein degradation.[2][6] |
| ~8 µM | Cell viability in ANO1-amplified breast cancer cells[2] | More effective at inhibiting proliferation of ANO1-amplified cancer cells.[2] | |
| T16Ainh-A01 | ~1 µM - 1.8 µM | TMEM16A-mediated chloride currents[2] | Pure channel blocker; does not affect ANO1 protein levels.[2][5] |
| MONNA | 1.95 ± 1.16 μM | Apical membrane current in FRT-ANO1 cells[7] | Known to have off-target effects.[8] |
| Ani9 | 77 ± 1.1 nM | Apical membrane current in FRT-ANO1 cells[7] | Highly potent and selective for ANO1 over ANO2.[1][9] |
Mechanism of Action: A Tale of Two Inhibition Strategies
The primary advantage of this compound lies in its multifaceted approach to inhibiting ANO1.
-
Channel Blockade: Like other inhibitors, this compound directly blocks the pore of the ANO1 channel, preventing the flow of chloride ions.[2]
-
Protein Degradation: Uniquely, this compound promotes the ubiquitination and subsequent degradation of the ANO1 protein through the endoplasmic reticulum-associated proteasomal pathway.[2][6] This reduction in total ANO1 protein levels provides a more durable and potent anti-proliferative effect, particularly in cancers where the ANO1 protein itself acts as a scaffold to promote oncogenic signaling.[2]
In contrast, inhibitors such as T16Ainh-A01 only block the channel's function without altering the total amount of ANO1 protein in the cell.[2] This limitation can result in a less pronounced effect on cell viability, especially in long-term studies.[4]
ANO1-Mediated Signaling Pathways
ANO1 is a critical player in several signaling pathways that are fundamental to cancer cell proliferation, migration, and survival. It can directly or indirectly interact with and activate key oncogenic pathways, including the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathways.[1][10] By promoting the degradation of the ANO1 protein, this compound can more effectively dismantle these pro-survival signaling cascades.[2]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (CCK-8/MTS Assay)
This assay determines the effect of inhibitors on cell proliferation and viability.
-
Cell Seeding: Plate cancer cell lines with high endogenous ANO1 expression (e.g., PC-3, HCT116, HT-29) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the ANO1 inhibitor (e.g., this compound, T16Ainh-A01) or a vehicle control (DMSO) for 72 hours.[11]
-
Reagent Addition: Add the cell viability reagent (e.g., CCK-8 or MTS) to each well according to the manufacturer's protocol.[11][12]
-
Incubation and Measurement: Incubate for the recommended time and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Express the viability of treated cells as a percentage of the vehicle-treated control cells.
Western Blotting for ANO1 Protein Levels
This method assesses the impact of inhibitors on the total cellular protein expression of ANO1.
-
Treatment and Lysis: Treat cells with the inhibitors at various concentrations for a defined period (e.g., 72 hours). Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for ANO1 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Use a loading control, such as β-actin or GAPDH, to normalize the ANO1 protein levels.
To confirm proteasomal degradation, cells can be co-treated with the inhibitor and a proteasome inhibitor (e.g., MG132). A rescue of ANO1 protein levels in the presence of the proteasome inhibitor would confirm this degradation pathway.[6]
Wound Healing (Scratch) Assay
This assay evaluates the effect of inhibitors on cell migration.
-
Cell Seeding: Seed cells in a 6-well plate and grow to a confluent monolayer.[11]
-
Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[11]
-
Treatment: Wash the cells to remove debris and add fresh media containing the ANO1 inhibitor or vehicle control.
-
Imaging: Capture images of the wound at different time points (e.g., 0, 12, 24, 36 hours) using a microscope.[11]
-
Data Analysis: Measure the width of the gap at each time point to quantify the rate of cell migration and wound closure.
Conclusion
The dual-action mechanism of this compound, combining channel blockade with protein degradation, offers a distinct and significant advantage over other ANO1 inhibitors. This unique property makes it a more potent agent for inhibiting the proliferation of ANO1-dependent cancer cells and a valuable tool for dissecting the multifaceted roles of ANO1 in health and disease. For research focused on the long-term impact of ANO1 inhibition on cell proliferation and survival, particularly in oncology, this compound represents a superior choice.
References
- 1. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. TRPV3-ANO1 interaction positively regulates wound healing in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule-facilitated Degradation of ANO1 Protein: A NEW TARGETING APPROACH FOR ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of ANO1 by Cis- and Trans-Resveratrol and Their Anticancer Activity in Human Prostate Cancer PC-3 Cells | MDPI [mdpi.com]
Cross-Validation of CaCCinh-A01: A Comparative Analysis with Alternative TMEM16A Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of CaCCinh-A01's Performance with Supporting Experimental Data.
This compound is a widely utilized small-molecule inhibitor of the calcium-activated chloride channel (CaCC) TMEM16A (also known as ANO1).[1][2] Its efficacy and mechanism of action have been scrutinized in numerous studies, often in comparison with other pharmacological agents. This guide provides a comprehensive cross-validation of this compound's results by comparing its performance against other notable TMEM16A inhibitors, supported by experimental data and detailed protocols.
Comparative Analysis of TMEM16A Inhibitors
The inhibitory activity of this compound has been evaluated alongside other compounds, revealing a landscape of varied potency and mechanisms. The following table summarizes key quantitative data for this compound and its alternatives.
| Parameter | This compound | T16Ainh-A01 | MONNA | DFBTA | Reference |
| TMEM16A IC50 | 2.1 µM | ~1 µM | Not Reported | 24 nM | [2][3][4] |
| CaCC IC50 | 10 µM | Poorly inhibits total CaCC | Not Reported | Not Reported | [2][4] |
| Mechanism of Action | Reduces ANO1 protein levels via ubiquitination and proteasomal degradation.[3] | Direct channel blocker with no effect on ANO1 protein levels.[5][6] | Induces membrane hyperpolarization.[7] | Presumed direct channel block.[3] | |
| Effect on Cell Viability | Dose-dependent decrease in viability of ANO1-dependent cancer cells.[3] | Weaker effect on cell viability compared to this compound.[3] | Not Reported | Not Reported | |
| Off-Target Effects | Can interfere with intracellular calcium signaling, possibly by inhibiting IP3 receptors.[3][8] Induces vasorelaxation independent of the chloride gradient.[7][9] | Inhibits voltage-dependent calcium channels (VDCCs).[7] | Induces substantial membrane hyperpolarization under resting conditions.[9] | Not extensively reported. |
Experimental Methodologies
The validation and comparison of these inhibitors rely on a variety of sophisticated experimental protocols. Below are detailed methodologies for key experiments frequently cited in the literature.
Iodide-Sensitive YFP Quenching Assay for Anion Conductance
This high-throughput screening method is used to identify and characterize inhibitors of TMEM16A.
-
Cell Culture: Cells stably transfected with an iodide-sensitive Yellow Fluorescent Protein (YFP) variant are plated in 96-well plates and cultured to 80-90% confluence.[10]
-
Assay Procedure:
-
Cells are washed with a gluconate-substituted Ringer solution.[10]
-
Test compounds, such as this compound, are added to the cells and incubated.[10][11]
-
An iodide-containing solution, often with an agonist like ATP to activate TMEM16A, is added.[4]
-
The influx of iodide into the cells quenches the YFP fluorescence. The rate of fluorescence decrease is measured using a plate reader to determine the rate of iodide influx, which is proportional to TMEM16A activity.[11]
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity and is considered the gold standard for characterizing channel inhibitors.
-
Cell Preparation: HEK293 cells overexpressing TMEM16A or cell lines endogenously expressing the channel are used.[6]
-
Recording:
-
A glass micropipette filled with an intracellular solution is sealed onto the membrane of a single cell.[11]
-
The cell membrane under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a holding potential (e.g., 0 mV), and voltage steps are applied to elicit ion currents.[11]
-
TMEM16A is activated by including a specific concentration of free calcium in the pipette solution.[12]
-
Inhibitors are applied to the bath solution, and the resulting change in current is measured to determine the IC50.[12]
-
Cell Viability and Proliferation Assays
These assays assess the impact of inhibitors on the survival and growth of cells, particularly cancer cells that overexpress TMEM16A.
-
Procedure:
-
Cells are seeded in multi-well plates and treated with various concentrations of the inhibitor (e.g., this compound) for a defined period (e.g., 72 hours).[3]
-
Cell viability is assessed using reagents like MTT or CellTiter-Glo, which measure metabolic activity.[3]
-
The absorbance or luminescence is measured, and the viability of treated cells is expressed as a percentage of the vehicle-treated control cells.[3]
-
Western Blotting for ANO1 Protein Expression
This method is crucial for determining whether an inhibitor, like this compound, affects the total cellular level of the TMEM16A protein.
-
Procedure:
-
Cells are treated with the inhibitor for a specified duration.[3]
-
Cells are lysed, and the total protein is extracted.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for TMEM16A, followed by a secondary antibody conjugated to an enzyme for detection.
-
The resulting bands are visualized and quantified to determine the relative amount of TMEM16A protein.[3]
-
Signaling Pathways and Experimental Workflows
The function of TMEM16A and the effects of its inhibitors are intricately linked to various cellular signaling pathways.
References
- 1. Molecular mechanism of this compound inhibiting TMEM16A channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. benchchem.com [benchchem.com]
- 7. New selective inhibitors of calcium-activated chloride channels … T16Ainh-A01, this compound and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tigem.it [tigem.it]
- 9. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological Inhibition and Activation of the Ca2+ Activated Cl− Channel TMEM16A [mdpi.com]
- 11. Small-molecule activators of TMEM16A, a calcium-activated chloride channel, stimulate epithelial chloride secretion and intestinal contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Assessing the Specificity of CaCCinh-A01 in New Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CaCCinh-A01, a widely used inhibitor of calcium-activated chloride channels (CaCCs), with other available alternatives. We present experimental data to objectively assess its performance and specificity, offering detailed methodologies for key experiments to aid in your research and drug development endeavors.
Executive Summary
This compound is a valuable tool for studying the physiological roles of CaCCs, particularly the anoctamin-1 (ANO1/TMEM16A) channel. Its mechanism of action is unique as it not only blocks the ion-conducting pore but also promotes the degradation of the ANO1 protein. However, evidence suggests that this compound and other CaCC inhibitors can exhibit off-target effects and variable selectivity depending on the cell type and experimental conditions. This guide aims to provide a clear comparison of this compound with other inhibitors, such as T16Ainh-A01, MONNA, and Ani9, to facilitate informed decisions in experimental design.
Comparative Analysis of CaCC Inhibitors
The selection of an appropriate inhibitor is critical for accurately dissecting the role of CaCCs in cellular processes. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and alternative inhibitors against ANO1 in various cell lines and experimental setups.
| Inhibitor | Target | IC50 Value | Cell Line / System | Reference(s) |
| This compound | TMEM16A | 2.1 µM | HEK293 cells expressing human ANO1 | [1][2] |
| CaCC | 10 µM | Human bronchial and intestinal epithelial cells | [2][3] | |
| Cell Viability | ~8 µM | ANO1-amplified breast cancer cells | [2] | |
| T16Ainh-A01 | TMEM16A | ~1 µM | FRT-ANO1 cells | [1] |
| TMEM16A | 1.39 ± 0.59 μM | FRT-ANO1 cells | [4] | |
| MONNA | TMEM16A | 1.95 ± 1.16 μM | FRT-ANO1 cells | [4] |
| Ani9 | TMEM16A | 77 ± 1.1 nM | FRT-ANO1 cells | [4] |
Understanding the Mechanisms and Specificity
This compound stands out due to its dual mechanism of action. It not only inhibits ANO1 channel activity but also induces its degradation via the endoplasmic reticulum-associated proteasomal pathway[5][6]. This can be advantageous in studies where eliminating the protein's scaffolding functions, in addition to its channel activity, is desired. However, studies have also reported off-target effects, including vasorelaxation that is independent of the chloride gradient, suggesting interactions with other cellular pathways[7][8].
T16Ainh-A01 acts as a direct blocker of the ANO1 channel without affecting the protein's expression levels[5]. While it is a potent inhibitor, it has been shown to inhibit voltage-dependent calcium channels (VDCCs) in A7r5 cells, indicating a lack of complete selectivity[7][8].
MONNA also induces vasorelaxation independently of the chloride gradient, suggesting off-target effects similar to this compound and T16Ainh-A01[7][8].
Ani9 has emerged as a highly potent and selective inhibitor of ANO1, with a significantly lower IC50 value compared to the other compounds[4]. It displays high selectivity for ANO1 over ANO2, a closely related homolog, and does not appear to affect intracellular calcium signaling or CFTR chloride channel activity[9].
Signaling Pathways and Experimental Workflows
To effectively assess the specificity of this compound or any other inhibitor in a new cell line, a systematic experimental approach is required. Below are diagrams illustrating the key signaling pathways involving ANO1 and a general workflow for inhibitor specificity testing.
Caption: ANO1 is activated by intracellular calcium and modulates key signaling pathways like EGFR, PI3K/Akt, and MAPK/ERK.
Caption: A workflow for assessing inhibitor specificity, from primary functional assays to off-target evaluation.
Detailed Experimental Protocols
Electrophysiology (Whole-Cell Patch-Clamp)
This method directly measures the ion current through CaCCs and is the gold standard for assessing inhibitor potency and mechanism.
Objective: To determine the IC50 of this compound and other inhibitors on CaCC currents in the target cell line.
Materials:
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries
-
Cell culture reagents
-
Extracellular solution (in mM): 140 NMDG-Cl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NMDG-OH)
-
Intracellular solution (in mM): 140 NMDG-Cl, 1 MgCl2, 10 HEPES, 10 BAPTA, and free Ca2+ buffered to a desired concentration (e.g., 1 µM) (pH 7.2 with NMDG-OH)
-
Inhibitor stock solutions (in DMSO)
Procedure:
-
Culture the target cells on glass coverslips to ~70% confluency.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit CaCC currents.
-
Perfuse the cell with the extracellular solution containing the desired concentration of the inhibitor.
-
Record the currents again after inhibitor application.
-
Wash out the inhibitor and ensure the current returns to baseline.
-
Repeat with a range of inhibitor concentrations to generate a dose-response curve and calculate the IC50 value.
Cell Viability Assay (MTT or CCK-8)
These colorimetric assays are used to assess the effect of the inhibitor on cell proliferation and viability.
Objective: To determine the effect of this compound on the viability of the target cell line.
Materials:
-
96-well cell culture plates
-
Cell culture reagents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound or other inhibitors for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
For MTT assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
For CCK-8 assay:
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm.
-
-
Calculate cell viability as a percentage of the vehicle-treated control and generate dose-response curves.
Conclusion
The selection of a CaCC inhibitor requires careful consideration of its potency, mechanism of action, and potential off-target effects. While this compound offers a unique mechanism by promoting ANO1 degradation, its specificity should be rigorously validated in any new cell line. For studies requiring high potency and selectivity, newer compounds like Ani9 may be a more suitable choice. By employing a combination of electrophysiology, cell viability assays, and off-target screening, researchers can confidently assess the specificity of this compound and other inhibitors, leading to more robust and reproducible experimental outcomes.
References
- 1. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 4. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecule-facilitated Degradation of ANO1 Protein: A NEW TARGETING APPROACH FOR ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New selective inhibitors of calcium-activated chloride channels … T16Ainh-A01, this compound and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Differential Effects of CaCCinh-A01 and T16Ainh-A01 on Cell Proliferation: A Comparative Guide
For researchers in oncology and drug development, understanding the nuanced mechanisms of targeted inhibitors is paramount. This guide provides a detailed comparison of two widely used small molecule inhibitors of the Anoctamin-1 (ANO1) calcium-activated chloride channel, CaCCinh-A01 and T16Ainh-A01, with a specific focus on their differential impacts on cell proliferation. While both compounds target the same channel, their downstream effects on cellular processes diverge significantly, a critical consideration for experimental design and therapeutic strategy.
Mechanism of Action: A Tale of Two Inhibitors
This compound and T16Ainh-A01, despite both being inhibitors of the ANO1 channel, exhibit fundamentally different mechanisms of action which underpin their varied effects on cell proliferation.[1] T16Ainh-A01 functions as a direct channel blocker, inhibiting the flux of chloride ions without altering the total cellular protein levels of ANO1.[1][2] In contrast, this compound demonstrates a dual action: it not only blocks the channel's activity but also promotes the degradation of the ANO1 protein itself.[1] This is achieved by facilitating endoplasmic reticulum-associated proteasomal degradation of ANO1.[1][3] This secondary action of reducing total ANO1 protein levels appears to be the crucial factor for its more potent anti-proliferative effects observed in many cancer cell lines.[4][5]
The oncogenic role of ANO1 may, therefore, extend beyond its channel function, potentially involving scaffolding or protein-protein interactions.[5] By inducing the degradation of the entire protein, this compound abrogates both the channel-dependent and potential channel-independent functions of ANO1, leading to a more significant impact on cell viability in ANO1-dependent cancers.[1][5]
Figure 1: Contrasting mechanisms of T16Ainh-A01 and this compound on ANO1.
Quantitative Comparison of Inhibitory Effects
The differential effects of this compound and T16Ainh-A01 on cell proliferation are evident in their varying potencies across different cancer cell lines. The following table summarizes key quantitative data from published studies.
| Inhibitor | Parameter | Concentration | Cell Line(s) | Effect | Reference(s) |
| T16Ainh-A01 | IC50 (Channel Activity) | ~1 µM - 1.8 µM | HEK293 cells expressing TMEM16A | Inhibition of Cl- currents | [1][6] |
| Cell Viability | 30 µM | PC-3, HCT116, HT-29 | Little inhibitory effect | [4] | |
| Cell Viability | 30 µM | GIST-T1 | Reduced to 64% of control | [7] | |
| Cell Viability | 30 µM | GIST882 | Reduced to 88% of control | [7] | |
| Cell Proliferation | 10 µM | CFPAC-1 | Significant reduction | [6][8] | |
| This compound | IC50 (Channel Activity) | 2.1 µM | Cells expressing TMEM16A | Inhibition of Cl- currents | [1] |
| Cell Viability | Dose-dependent | PC-3, HCT116, HT-29 | Significant reduction in viability | [4] | |
| Cell Viability | 30 µM | GIST-T1 | Reduced to 70% of control | [7] | |
| Cell Viability | 30 µM | GIST882 | Reduced to 66% of control | [7] | |
| ANO1 Protein Levels | Dose-dependent | PC-3, HCT116, HT-29 | Markedly decreased protein levels | [4] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (CCK8/MTS)
This assay is used to assess the dose-dependent effect of the inhibitors on cell viability.
-
Cell Seeding: Plate cells (e.g., PC-3, HCT116, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or T16Ainh-A01 (e.g., 0-30 µM) for a specified duration (e.g., 72 hours). A vehicle control (DMSO) should be included.
-
Reagent Addition: Add Cell Counting Kit-8 (CCK8) or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK8) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Figure 2: Workflow for a typical cell viability assay.
Western Blot for ANO1 Protein Levels
This technique is crucial for demonstrating the differential effects of the two inhibitors on ANO1 protein expression.
-
Cell Lysis: After treatment with the inhibitors for the desired time (e.g., 72 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against ANO1 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity and normalize the ANO1 signal to the loading control to compare protein levels between treatments.[4]
Cell Cycle Analysis
Flow cytometry can be employed to determine if the anti-proliferative effects are due to cell cycle arrest.
-
Cell Treatment and Harvesting: Treat cells with this compound or T16Ainh-A01 for a specified time (e.g., 48 hours). Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[7]
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the cell cycle distribution.
Studies have shown that this compound can arrest cells in the G1 phase of the cell cycle, while T16Ainh-A01 may not have a significant effect on cell cycle distribution.[4][7]
Figure 3: Logical flow for cell cycle analysis.
Conclusion
The choice between this compound and T16Ainh-A01 as pharmacological tools to study the role of ANO1 in cell proliferation is not trivial. While both inhibit ANO1's channel activity, this compound's ability to also induce proteasomal degradation of the ANO1 protein gives it a more potent anti-proliferative effect in many cancer models.[1][4] This suggests that the mere presence of the ANO1 protein, independent of its channel function, may contribute to cell survival and proliferation. Researchers should carefully consider these distinct mechanisms when designing experiments and interpreting results. For studies aiming to maximally inhibit ANO1-driven proliferation, this compound may be the more effective tool, whereas T16Ainh-A01 is more suited for specifically investigating the consequences of blocking ANO1's chloride channel activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of Calcium-Activated Chloride Channel ANO1/TMEM16A Suppresses Tumor Growth and Invasion in Human Lung Cancer | PLOS One [journals.plos.org]
- 3. karger.com [karger.com]
- 4. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of Cell Proliferation by a Selective Inhibitor of the Ca2+-activated Cl− Channel, Ano1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Inhibition of cell proliferation by a selective inhibitor of the Ca(2+)-activated Cl(-) channel, Ano1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of CaCCinh-A01: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step approach to the disposal of CaCCinh-A01, a calcium-activated chloride channel (CaCC) inhibitor.
Chemical and Physical Properties
A clear understanding of a compound's properties is the first step toward safe handling. Key quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 347.43 g/mol | [1][2] |
| Formula | C₁₈H₂₁NO₄S | [1][2][3] |
| CAS Number | 407587-33-1 | [1][2][3] |
| Purity | ≥98% (HPLC) | [1][2] |
| IC₅₀ for CaCC | ~10 μM | [1][2][4] |
| IC₅₀ for TMEM16A | 2.1 μM | [1][2][4] |
| Solubility | DMSO: 30 mg/mL[3], 50 mg/mL, Soluble to 100 mM[2]DMF: 30 mg/mL[3]Ethanol: Soluble to 10 mM with gentle warming[2]DMSO:PBS (pH 7.2) (1:2): 0.3 mg/mL[3] | |
| Storage Temperature | -20°C | [1][2] |
| Appearance | Off-white solid |
Regulatory and Safety Information
According to information from at least one supplier, this compound is not classified as a hazardous substance under Regulation (EC) No. 1907/2006 (REACH).[5] For this reason, a formal safety data sheet (SDS) may not be required or provided.[5] However, the absence of a hazardous classification does not negate the need for prudent laboratory practices. All chemicals should be handled with care, and a risk assessment should be conducted prior to use.
Proper Disposal Protocol for this compound
The following procedure outlines a general workflow for the proper disposal of this compound. This process is designed to ensure safety and compliance with standard laboratory practices.
Step-by-Step Guidance:
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses.
-
Consult Regulations: Always consult your institution's Environmental Health & Safety (EHS) guidelines and local regulations for chemical waste disposal. While this compound may not be classified as hazardous, institutional policies may have specific requirements.
-
Segregate Waste:
-
Solid Waste: Unused or expired solid this compound, as well as contaminated items like weigh boats or vials, should be collected separately.
-
Liquid Waste: Solutions of this compound in solvents such as DMSO or ethanol should be treated as chemical solvent waste. Do not dispose of these solutions down the drain.
-
-
Containerization and Labeling:
-
Place solid waste into a clearly labeled, sealed container designated for non-hazardous chemical waste.
-
Pour liquid waste into a designated, compatible, and clearly labeled solvent waste container. Ensure the label accurately reflects all chemical components in the container (e.g., "DMSO with this compound").
-
-
Storage and Pickup: Store the sealed waste containers in a designated secondary containment area until they are collected by your institution's EHS personnel.
-
Documentation: Record the disposal of the chemical in your laboratory's chemical inventory system to maintain accurate records.
Experimental Protocols
The precise experimental methodologies for this compound are detailed within specific research publications. The provided search results cite several key papers that have utilized this compound. For detailed protocols, researchers should consult these primary sources directly:
-
Namkung, W., et al. (2011). TMEM16A inhibitors reveal TMEM16A as a minor component of calcium-activated chloride channel conductance in airway and intestinal epithelial cells. Journal of Biological Chemistry, 286(3), 2365-2374.[2]
-
De La Fuente, R., et al. (2008). Small-molecule screen identifies inhibitors of a human intestinal calcium-activated chloride channel. Molecular Pharmacology, 73(3), 758-768.[2][3]
By adhering to these guidelines, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.
References
Personal protective equipment for handling CaCCinh-A01
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling, use, and disposal of CaCCinh-A01, a potent inhibitor of calcium-activated chloride channels (CaCC). Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of experimental outcomes.
I. Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, standard laboratory safety protocols should be strictly followed to minimize any potential risks. The following PPE is mandatory when handling this compound in both solid and solution forms:
-
Gloves: Chemical-resistant gloves (nitrile or latex) are required to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or safety goggles must be worn to protect against accidental splashes or aerosolized powder.
-
Lab Coat: A standard laboratory coat should be worn to protect personal clothing.
-
Respiratory Protection: When handling the solid powder, especially when weighing, a dust mask or respirator is recommended to prevent inhalation. Work in a well-ventilated area or under a chemical fume hood.
II. Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for both safety and experimental reproducibility.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a tightly sealed container at -20°C for long-term stability.[1][2]
2. Preparation of Stock Solutions:
-
Recommended Solvents: this compound is soluble in Dimethyl Sulfoxide (DMSO) and ethanol.[1][2][3]
-
Protocol for Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 347.43 g/mol ), add 287.8 µL of DMSO.
-
Vortex briefly until the solid is completely dissolved. The solution should be a pale yellow.[4]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.[5]
-
Experimental Workflow for Handling this compound
References
- 1. This compound | Calcium-activated Chloride Channels | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Calcium-activated Chloride Channel Inhibitor, this compound The Calcium-activated Chloride Channel Inhibitor, this compound controls the biological activity of Calcium-activated Chloride Channel. | 407587-33-1 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
